Isopropyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGDQNWEFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-94-7 | |
| Record name | Poly(isopropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6022218 | |
| Record name | Isopropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
257 °F at 760 mmHg (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
70 °F (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4655-34-9 | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4655-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004655349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URP39ZM4BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Isopropyl Methacrylate from Methacrylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isopropyl methacrylate (B99206) (IPM) from methacrylic acid and isopropanol (B130326). The primary method discussed is direct acid-catalyzed esterification, a reversible reaction that requires strategic considerations to achieve high yields and purity. This document details the underlying reaction mechanism, provides established experimental protocols, and presents a quantitative analysis of the factors influencing the synthesis. Furthermore, purification techniques are outlined to ensure the final product meets the high-quality standards required for research, and applications in the pharmaceutical and drug development sectors.
Introduction
Isopropyl methacrylate is a valuable monomer utilized in the production of various polymers with applications in coatings, adhesives, and biomedical devices. In the pharmaceutical industry, polymers derived from IPM are explored for drug delivery systems, contact lenses, and dental materials. The synthesis of high-purity IPM is therefore a critical process. The most common and economically viable route to this compound is the direct esterification of methacrylic acid with isopropanol.[1] This reaction is an equilibrium-limited process, and achieving high conversion rates necessitates the removal of water, a byproduct of the reaction.[1]
Reaction Mechanism and Kinetics
The synthesis of this compound from methacrylic acid and isopropanol is a classic example of a Fischer-Speier esterification. The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[2][3] The catalyst protonates the carbonyl oxygen of the methacrylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.
The overall reaction is as follows:
CH₂=C(CH₃)COOH + (CH₃)₂CHOH ⇌ CH₂=C(CH₃)COOCH(CH₃)₂ + H₂O
This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the water produced must be continuously removed from the reaction mixture.[3]
Signaling Pathway: Acid-Catalyzed Esterification
The following diagram illustrates the key steps in the acid-catalyzed esterification of methacrylic acid with isopropanol.
Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound.
General Laboratory Scale Synthesis using a Dean-Stark Apparatus
This procedure is designed for a laboratory setting and utilizes a Dean-Stark apparatus for the azeotropic removal of water.
Materials:
-
Methacrylic acid
-
Isopropanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene (B28343) or another suitable azeotropic agent
-
Polymerization inhibitor (e.g., hydroquinone)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine methacrylic acid, a molar excess of isopropanol (typically a 1.2:1 to 3:1 molar ratio of alcohol to acid), a catalytic amount of sulfuric acid (e.g., 1-2% by weight of the reactants), and a small amount of a polymerization inhibitor.[4]
-
Azeotropic Distillation: Add a suitable entrainer, such as toluene, to the flask. Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask. Continue the reflux until no more water is collected in the trap.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. The crude this compound can be purified by fractional distillation under reduced pressure to prevent polymerization.[1] Collect the fraction corresponding to the boiling point of this compound (approximately 125-126 °C at atmospheric pressure).
Example Industrial Preparation (Based on Patent US2636049A)[5]
This example provides specific quantities for a larger-scale synthesis.
Materials and Quantities:
-
Isopropanol: 5280 g
-
Hydroquinone (inhibitor): 120 g
-
98% Sulfuric acid (catalyst): 120 g
-
Methacrylic acid: 6880 g
-
Trichloroethylene (entrainer): 4592 g
Procedure:
-
The reagents are mixed in the specified order in a suitable reaction vessel.
-
The mixture is boiled under reflux with automatic separation of the aqueous layer from the condensed vapor using an apparatus similar to a Dean-Stark trap.
-
The reaction is continued until the evolution of water ceases (in the example, this took less than 20 hours, and 1700 cc of the aqueous layer was collected).
-
The cooled reaction mixture is washed with water, then with a 10% sodium hydroxide (B78521) solution until alkaline, and finally twice more with water.
-
After the addition of more hydroquinone, the washed product is purified by fractional distillation.
Data Presentation: Factors Influencing Synthesis
The yield and purity of this compound are influenced by several key parameters.
Effect of Catalyst
Strong acid catalysts are essential for achieving a reasonable reaction rate.
| Catalyst | Typical Concentration | Observations |
| Sulfuric Acid (H₂SO₄) | 1-4 wt% | Highly effective and low cost, but can cause side reactions and is corrosive.[5] |
| p-Toluenesulfonic Acid (p-TSA) | 1-5 wt% | Solid, less corrosive catalyst that is also highly effective.[3] |
| Acidic Ion Exchange Resins | Varies | Can be easily separated from the reaction mixture, allowing for simpler purification and catalyst recycling.[6] |
Effect of Reactant Molar Ratio
The molar ratio of isopropanol to methacrylic acid affects the reaction equilibrium.
| Alcohol:Acid Molar Ratio | Expected Effect on Conversion | Rationale |
| 1:1 | Lower | Stoichiometric ratio, but the forward reaction is not strongly favored without excess alcohol. |
| 1.2:1 to 3:1 | Higher | An excess of the alcohol shifts the equilibrium towards the products (Le Chatelier's principle).[4] |
| >3:1 | Diminishing returns | A large excess of alcohol can complicate purification and may not significantly increase the yield further. |
Effect of Temperature
Temperature plays a crucial role in the reaction kinetics and equilibrium.
| Temperature Range (°C) | Effect on Reaction Rate | Considerations |
| 70-100 | Favorable | A common range for achieving a good reaction rate without excessive side reactions.[4] |
| >100 | Increased Rate | The reaction rate increases, but the risk of polymerization of methacrylic acid and the product also increases. The dehydration of isopropanol to propene can also occur at higher temperatures with a strong acid catalyst. |
| <70 | Slower Rate | The reaction proceeds more slowly, requiring longer reaction times to reach equilibrium. |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from methacrylic acid via direct esterification is a well-established and efficient method. Success in achieving high yields and purity hinges on the effective removal of water to drive the reaction equilibrium forward and the careful control of reaction conditions to minimize side reactions, particularly polymerization. The use of a strong acid catalyst is necessary for a practical reaction rate. Subsequent purification by fractional distillation is crucial for obtaining a product of high purity suitable for demanding applications in research and development. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this compound.
References
- 1. This compound | 4655-34-9 | Benchchem [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 4. US4435594A - Process for the preparation of methacrylic acid esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]
Physical and chemical properties of Isopropyl methacrylate
An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Methacrylate (B99206)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of isopropyl methacrylate. The information is curated for researchers, scientists, and drug development professionals who utilize this monomer in polymer synthesis, material science, and various biomedical applications. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key experimental workflows.
Physical Properties
This compound is a clear, colorless liquid.[1][2][3] Its key physical properties are summarized in the tables below, providing a compiled dataset from various sources for easy reference and comparison.
Table 1: General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [2][4] |
| Molecular Weight | 128.17 g/mol | [1][2][3][5] |
| Boiling Point | 125-126 °C (257 °F) at 760 mmHg | [1][2][5][6][7] |
| Melting Point | -62.68 °C (estimate) | [2][3] |
| Flash Point | 25 °C (70 °F) | [1][2][5][6][7] |
| Autoignition Temperature | Data not readily available | |
| Heat of Vaporization | Data not readily available |
Table 2: Optical and Density Properties
| Property | Value | Source(s) |
| Refractive Index | 1.41 - 1.4182 at 20 °C | [2][6][7] |
| Density | 0.8847 - 0.89 g/cm³ at 20 °C (68 °F) | [1][2][3][5][6][7] |
| Specific Gravity | 0.89 (20/20 °C) | [6][7] |
| Vapor Pressure | Data not readily available |
Table 3: Solubility and Other Properties
| Property | Value | Source(s) |
| Solubility in Water | Insoluble (<1 mg/mL at 21 °C) | [1][2][5][6][7] |
| Solubility in Solvents | Soluble in benzene, acetone, ether, methanol | [6] |
| XLogP3 | 2.2 | [1][3] |
| Surface Tension | Data not readily available | |
| Viscosity | Data not readily available |
Chemical Properties and Reactivity
This compound's chemical behavior is primarily dictated by the methacrylate functional group, which makes it susceptible to polymerization.
2.1. Polymerization
The methacrylate group readily undergoes free-radical polymerization.[8] This process is typically initiated by thermal or photochemical decomposition of an initiator to form free radicals. The radical then attacks the double bond of the this compound monomer, initiating a growing polymer chain.[8] This chain-growth mechanism continues until the monomer is consumed, resulting in the formation of long poly(this compound) (PIPMA) chains.[8] The polymerization is sensitive to heat and light, and commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization.[6][9]
2.2. Stability and Storage
This compound is sensitive to heat and light and can polymerize upon prolonged storage.[1][2][10] It is a flammable liquid and should be stored in a cool, dark, and well-ventilated area, away from ignition sources.[6][9] Containers should be kept tightly closed.[6]
2.3. Hazardous Reactions
As a flammable liquid, it poses a fire hazard.[1][2][5][10] Vapors may form explosive mixtures with air. It is incompatible with strong oxidizing agents.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining some of the key physical properties of liquid chemicals like this compound. These are based on standard test methods and common laboratory practices.
3.1. Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid.
-
Apparatus : Thiele tube or an aluminum heating block, thermometer, capillary tube (sealed at one end), and a fusion tube.
-
Procedure :
-
A small amount of this compound is placed in the fusion tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (like mineral oil) or in an aluminum block.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
-
3.2. Determination of Density (Digital Density Meter)
Based on ASTM D4052, this method uses a digital density meter.
-
Apparatus : Digital density meter with a U-tube oscillator, syringe or autosampler for sample injection.
-
Procedure :
-
The digital density meter is calibrated using dry air and distilled water at the test temperature.
-
A small volume of this compound is introduced into the oscillating U-tube.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used in conjunction with calibration data to determine the density of the sample.
-
It is crucial to ensure the absence of air bubbles in the U-tube for accurate measurements.
-
3.3. Determination of Refractive Index (Abbe Refractometer)
Based on ASTM D1218, this method is for transparent liquids.
-
Apparatus : Abbe refractometer, a constant temperature bath, and a light source (typically a sodium lamp).
-
Procedure :
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned and brought to the desired temperature (e.g., 20 °C) using the circulating water bath.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
3.4. Determination of Flash Point (Closed-Cup Method)
This method determines the lowest temperature at which vapors of the liquid will ignite.
-
Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus).
-
Procedure :
-
The sample cup of the apparatus is filled with this compound to a specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate.
-
At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.
-
3.5. Determination of Viscosity (Capillary Viscometer)
The Ostwald or Ubbelohde viscometer can be used for this measurement.
-
Apparatus : Ostwald or Ubbelohde viscometer, a constant temperature water bath, and a stopwatch.
-
Procedure :
-
A known volume of this compound is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
-
The liquid is drawn up into the upper bulb of the viscometer by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.
-
The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Mandatory Visualizations
4.1. Synthesis of this compound via Esterification
The most common laboratory and industrial synthesis of this compound is the direct esterification of methacrylic acid with isopropyl alcohol.[11] This is a reversible reaction, and to drive it towards the product, water is continuously removed, often by azeotropic distillation.[11]
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. byjus.com [byjus.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. store.astm.org [store.astm.org]
- 7. matestlabs.com [matestlabs.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 10. scribd.com [scribd.com]
- 11. This compound | 4655-34-9 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Characterization of Isopropyl Methacrylate (IPMA) Monomer
Introduction
Isopropyl methacrylate (B99206) (IPMA) is an organic ester and a key monomer used in the synthesis of various polymers.[1] Its chemical structure, featuring a reactive methacrylate group and a bulky isopropyl ester group, imparts unique properties to its corresponding polymer, poly(isopropyl methacrylate) (PIPMA), such as hydrophobicity and enhanced flexibility compared to more common polymers like poly(methyl methacrylate) (PMMA).[1][2] These characteristics make IPMA a valuable component in the development of advanced materials for drug delivery systems, biomaterials, coatings, and specialty plastics.
For researchers, scientists, and drug development professionals, rigorous characterization of the IPMA monomer is a critical first step to ensure its purity, identity, and stability. This guarantees reproducibility in polymerization reactions and ensures the final polymer possesses the desired physicochemical properties for its intended application. This guide provides a comprehensive overview of the core analytical techniques used to characterize IPMA, complete with detailed experimental protocols and data presentation.
Physical and Chemical Properties
A fundamental step in characterization is the determination of the monomer's basic physical and chemical properties. These values serve as primary indicators of identity and purity. This compound is described as a clear, colorless, and flammable liquid.[3][4][5] It is insoluble in water but soluble in organic solvents like benzene, acetone (B3395972), ether, and methanol.[6]
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 2-methylprop-2-enoate | [3] |
| CAS Number | 4655-34-9 | [6][7] |
| Molecular Formula | C₇H₁₂O₂ | [3][7] |
| Molecular Weight | 128.17 g/mol | [3][6][7] |
| Appearance | Clear colorless liquid | [3][4][5] |
| Density | 0.885 - 0.8869 g/cm³ at 20°C | [4][7] |
| Boiling Point | 125 - 126 °C at 760 mmHg | [6][7] |
| Melting Point | -62.68 °C (estimate) | [4][7] |
| Refractive Index (n_D²⁰) | 1.41 - 1.4182 | [6][7][8] |
| Flash Point | 25 - 31 °C | [4][6][7] |
| Purity (by GC) | >98.0% | [6][8] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the molecular structure of the IPMA monomer by identifying its specific functional groups and atomic arrangement.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the IPMA molecule. The analysis relies on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For methacrylates, key characteristic peaks include the carbonyl stretch of the ester, the carbon-carbon double bond stretch of the vinyl group, and carbon-oxygen stretches.[9][10]
Expected Characteristic FTIR Peaks for IPMA
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~2980 | C-H stretch (sp³) | Isopropyl & Methyl |
| ~1729 | C=O stretch | Ester Carbonyl |
| ~1636 | C=C stretch | Alkene |
| ~1320 & ~1300 | C-O stretch | Ester |
| ~1160 | C-O-C stretch | Ester |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Application: Place a single drop of neat this compound monomer directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to ensure accurate peak positions and intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of IPMA. ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity, while ¹³C NMR identifies the different carbon environments in the molecule.
Expected ¹H NMR Chemical Shifts for IPMA (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.10 | s | 1H | =CH₂ (vinylic proton, trans to C=O) |
| ~5.55 | s | 1H | =CH₂ (vinylic proton, cis to C=O) |
| ~5.05 | septet | 1H | -CH- (isopropyl) |
| ~1.95 | s | 3H | -CH₃ (methyl on double bond) |
| ~1.25 | d | 6H | -CH(CH₃)₂ (isopropyl methyls) |
Expected ¹³C NMR Chemical Shifts for IPMA (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | C=O (ester carbonyl) |
| ~136.5 | =C- (quaternary alkene carbon) |
| ~125.0 | =CH₂ (vinylic carbon) |
| ~68.5 | -CH- (isopropyl) |
| ~22.0 | -CH(CH₃)₂ (isopropyl methyls) |
| ~18.5 | -CH₃ (methyl on double bond) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound monomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the monomer. When coupled with Gas Chromatography (GC-MS), it can also help identify impurities. The technique involves ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of IPMA in a volatile solvent like acetone or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI), to fragment the molecules.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) which should correspond to the molecular weight of IPMA (128.17).[11] The fragmentation pattern can also be analyzed to further confirm the structure.
Chromatographic Purity Assessment
Chromatography is essential for quantifying the purity of the IPMA monomer and detecting the presence of residual starting materials, byproducts, or inhibitors (like MEHQ).[6][8]
Gas Chromatography (GC)
GC is the standard method for determining the purity of volatile monomers like IPMA.[6][8] A flame ionization detector (FID) is typically used for its high sensitivity to organic compounds.
Experimental Protocol: GC-FID Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the IPMA monomer (e.g., 1% w/v) in a suitable solvent such as acetone.[12]
-
Instrumental Conditions:
-
Instrument: Gas chromatograph with FID.[13]
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5 (30 m x 0.25 mm x 0.25 µm), is suitable.[12]
-
Carrier Gas: Hydrogen or Helium with a constant flow rate (e.g., 2.4 mL/min).[12]
-
Temperatures:
-
Injection: Inject 1 µL of the prepared sample with a split ratio (e.g., 25:1).[12]
-
-
Data Analysis: The purity is determined by calculating the relative area of the IPMA peak as a percentage of the total area of all peaks in the chromatogram (area percent method).
High-Performance Liquid Chromatography (HPLC)
HPLC can be used as a complementary technique to GC, particularly for analyzing less volatile impurities or the concentration of polymerization inhibitors. A method has been established for the effective separation of methyl methacrylate and this compound.[14]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of IPMA in the mobile phase, for instance, in the range of 0.2-50.0 mg/L.[14]
-
Instrumental Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection: UV detector set to 210 nm, where acrylates show maximum absorbance.[14]
-
-
Data Analysis: The retention time is used for qualitative identification, and an external standard method with a calibration curve is used for quantification.[14]
Visualized Workflows and Relationships
Understanding the logical flow of characterization and how different techniques relate to the monomer's properties is crucial for a systematic approach.
Caption: A typical workflow for the comprehensive characterization of an IPMA monomer sample.
Caption: Correlation between analytical techniques and the IPMA properties they determine.
Conclusion
The thorough characterization of this compound monomer is a non-negotiable step in research and development, particularly in fields like pharmaceuticals and biomaterials where quality and consistency are paramount. By employing a suite of analytical techniques—including spectroscopy (FTIR, NMR, MS) and chromatography (GC, HPLC)—scientists can confidently verify the identity, structure, purity, and stability of the monomer. The detailed protocols and integrated workflows presented in this guide offer a robust framework for ensuring that the IPMA used in polymerization processes meets the stringent quality standards required for producing high-performance polymers.
References
- 1. This compound | 4655-34-9 | Benchchem [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. This compound | C7H12O2 | CID 20769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 4655-34-9 [chemicalbook.com]
- 6. This compound | 4655-34-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound CAS#: 4655-34-9 [m.chemicalbook.com]
- 8. This compound | 4655-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. brjac.com.br [brjac.com.br]
- 14. e3s-conferences.org [e3s-conferences.org]
The Glass Transition Temperature of Poly(isopropyl methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition in the thermodynamic sense, like melting, but rather a kinetic phenomenon associated with the onset of large-scale segmental motion of the polymer chains. For drug development professionals and material scientists, a thorough understanding of the Tg of a polymer such as poly(isopropyl methacrylate) (PiPMA) is paramount. It dictates the material's mechanical properties, processing conditions, and the stability of amorphous solid dispersions, which are crucial for enhancing the bioavailability of poorly soluble drugs. This technical guide provides an in-depth overview of the glass transition temperature of poly(this compound), including reported values, factors influencing Tg, and detailed experimental protocols for its determination.
Glass Transition Temperature of Poly(this compound)
The glass transition temperature of poly(this compound) is influenced by a variety of factors, including the polymer's molecular weight, tacticity (the stereochemical arrangement of the monomer units), and the experimental conditions under which it is measured.
Reported Tg Values
A commonly cited value for the glass transition temperature of atactic poly(this compound) is approximately 81 °C .[1] However, it is crucial to recognize that this value can vary.[1] The specific molecular weight of the polymer sample and the technique and parameters used for measurement will impact the observed Tg.
Factors Influencing the Glass Transition Temperature
Several key factors can alter the glass transition temperature of poly(this compound):
-
Molecular Weight: The Tg of polymers generally increases with increasing molecular weight. This is because longer polymer chains have fewer chain ends, which are more mobile than the segments within the chain. Increased chain entanglement in higher molecular weight polymers also restricts segmental motion, thus requiring more thermal energy to induce the glassy-to-rubbery transition.[2]
-
Tacticity: The stereochemical arrangement of the isopropyl ester groups along the polymer backbone significantly affects chain packing and mobility. For poly(methacrylates), syndiotactic polymers, where the side groups are on alternating sides of the polymer chain, tend to have higher glass transition temperatures than isotactic polymers, where the side groups are on the same side.[3][4] This is attributed to the more restricted motion of the polymer backbone in the syndiotactic configuration.[3] Atactic polymers, with a random arrangement of side groups, typically have a Tg between that of the isotactic and syndiotactic forms.
-
Measurement Technique and Parameters: The measured Tg value is highly dependent on the experimental method and the parameters used.
-
Heating/Cooling Rate (DSC, TMA): Faster heating or cooling rates will generally result in a higher observed Tg.[5] This is because the polymer chains have less time to respond to the temperature change, and the transition appears to occur at a higher temperature.
-
Frequency (DMA): In Dynamic Mechanical Analysis, the Tg is dependent on the frequency of the applied oscillatory stress. Higher frequencies lead to a higher measured Tg because the polymer chains cannot relax as quickly at higher deformation rates.[6]
-
-
Plasticizers: The presence of small molecules, such as residual monomers, solvents, or intentionally added plasticizers, can significantly decrease the Tg. These molecules increase the free volume between polymer chains, facilitating segmental motion and lowering the energy required for the glass transition.[5]
Quantitative Data Summary
| Property | Value/Observation | Measurement Technique(s) |
| Tg (Atactic) | ~ 81 °C | Not specified in all sources, but typically DSC or DMA |
| Effect of Molecular Weight | Tg increases with increasing molecular weight, eventually plateauing at high molecular weights. This relationship can often be described by the Flory-Fox equation.[2] | DSC, DMA, TMA |
| Effect of Tacticity | The expected trend for Tg is: Syndiotactic > Atactic > Isotactic. For the closely related poly(methyl methacrylate), the syndiotactic form has a significantly higher Tg than the isotactic form.[3][4] | DSC, DMA, TMA |
| Effect of Heating Rate (DSC) | A higher heating rate leads to a higher apparent Tg. It is crucial to report the heating rate along with the Tg value.[5] | DSC |
| Effect of Frequency (DMA) | A higher frequency of oscillation results in a higher measured Tg. The frequency should always be reported.[6] | DMA |
Experimental Protocols for Tg Determination
The glass transition temperature of poly(this compound) can be accurately determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC is the most widely used technique for measuring the Tg of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. The sample should be in good thermal contact with the bottom of the pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well above the expected Tg (e.g., 120 °C) to erase the thermal history of the sample.[8]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan to a temperature above the Tg. The glass transition is determined from this second heating scan.[8]
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[7] It can also be reported as the onset temperature of the transition.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical response of a material to a small, oscillatory stress as a function of temperature. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).[9]
Methodology:
-
Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., for a three-point bending clamp).
-
Instrument Setup: Mount the sample in the appropriate fixture (e.g., single or dual cantilever, three-point bending, or tension for films).
-
Experimental Parameters:
-
Frequency: Set a fixed frequency for the oscillatory stress (e.g., 1 Hz).[9]
-
Strain/Stress Amplitude: Apply a small strain or stress amplitude within the linear viscoelastic region of the material.
-
Temperature Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate (e.g., 2-5 °C/min).
-
-
Data Analysis: The Tg can be determined from the DMA data in several ways, which may yield slightly different values:
-
The onset of the drop in the storage modulus (E').
-
The peak of the loss modulus (E'').
-
The peak of the tan δ curve.[10]
-
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature. The glass transition is observed as a change in the coefficient of thermal expansion (CTE).
Methodology:
-
Sample Preparation: Prepare a sample with a flat surface.
-
Instrument Setup: Place the sample on the TMA stage and lower the probe (e.g., an expansion or penetration probe) onto the sample surface with a small, constant force.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) through the glass transition region.
-
Data Analysis: The Tg is determined as the temperature at which there is an onset of a change in the slope of the dimensional change versus temperature curve.
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow for determining the glass transition temperature using the most common technique, Differential Scanning Calorimetry, the following diagram is provided.
Caption: Workflow for Tg determination by DSC.
Conclusion
The glass transition temperature is a fundamental property of poly(this compound) that is of critical importance for its application in research, materials science, and drug development. While a general value of 81 °C is often cited, researchers and scientists must be aware of the significant influence of molecular weight, tacticity, and experimental conditions on the measured Tg. For precise and reliable characterization, it is essential to employ standardized experimental protocols using techniques such as DSC, DMA, or TMA and to report all relevant experimental parameters alongside the obtained Tg value. This in-depth guide provides the foundational knowledge and detailed methodologies to enable professionals to accurately determine and interpret the glass transition temperature of poly(this compound) for their specific applications.
References
- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 2. Demonstrating the impact of molecular weight on the glass transition temperature of poly-methyl methacrylate using molecular dynamics simulations | Research Archive of Rising Scholars [research-archive.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thermalsupport.com [thermalsupport.com]
- 6. tainstruments.com [tainstruments.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. youtube.com [youtube.com]
- 10. pbipolymer.com [pbipolymer.com]
Isopropyl methacrylate structural formula and molecular weight
An in-depth analysis of Isopropyl Methacrylate (B99206), a key monomer in polymer chemistry, is presented below, detailing its molecular characteristics. This document is intended for researchers, scientists, and professionals involved in drug development and material science.
Isopropyl methacrylate is an organic compound with the chemical formula C7H12O2.[1][2][3] It is the ester of methacrylic acid and isopropanol.
Quantitative Molecular Data
The key quantitative properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Unit |
| Molecular Formula | C7H12O2 | |
| Molecular Weight | 128.17 | g/mol |
| Exact Mass | 128.17 | Da |
| EC Number | 225-094-2 | |
| CAS Number | 4655-34-9 |
Data sourced from multiple chemical databases.[1][2][3][4][5][6]
Structural Formula
The two-dimensional structural formula of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule.
Caption: Structural formula of this compound.
References
Solubility of Isopropyl Methacrylate in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl methacrylate (B99206) (IPMA), a key monomer in various industrial and pharmaceutical applications. Understanding its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes available solubility data, outlines a detailed experimental protocol for its determination, and explores the key factors influencing its solubility in common organic solvents.
Core Concepts in Solubility
The solubility of a substance, in this case, isopropyl methacrylate, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For IPMA, a moderately polar ester, its solubility is influenced by a combination of dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with the solvent.
Qualitative Solubility of this compound
While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature, a qualitative understanding can be derived from various sources. This compound is generally considered soluble in a variety of common organic solvents.
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble |
| Water | Insoluble (<1 mg/ml at 21°C)[1] |
This table provides a general guide. Actual solubility can be influenced by factors such as temperature and the presence of impurities.
Factors Influencing Solubility
The dissolution of this compound in an organic solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Several factors influence this equilibrium, as illustrated in the diagram below.
Figure 1. Key factors influencing the solubility of this compound.
1. Polarity: The ester group in this compound imparts a degree of polarity. Therefore, it dissolves well in moderately polar to polar aprotic solvents like ketones, esters, and ethers. Its solubility in nonpolar solvents like aliphatic hydrocarbons is limited.
2. Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like alcohols.
3. Molecular Size and Shape: The size and shape of both the solute and solvent molecules play a role in the ease with which the solute can be accommodated within the solvent lattice.
4. Temperature: Generally, the solubility of liquids in other liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.
5. Pressure: For liquid-liquid systems, pressure typically has a negligible effect on solubility under normal conditions.
Experimental Protocol for Determining this compound Solubility
The following protocol outlines a standard laboratory method for the quantitative determination of this compound solubility in a given organic solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (≥99% purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column) and flame ionization detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Scintillation vials or other suitable sealed containers
Procedure:
Part 1: Preparation of Saturated Solution (Equilibrium Method)
-
Temperature Control: Set the water bath or incubator to the desired experimental temperature (e.g., 25 °C). Allow it to equilibrate.
-
Sample Preparation: To a series of scintillation vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in the temperature-controlled environment. Agitate the mixtures using a vortex mixer or a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours until the concentration of the supernatant remains constant).
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation of the undissolved this compound.
Part 2: Analysis of the Saturated Solution
-
Sample Extraction: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.
-
Dilution: Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.
-
Instrumental Analysis: Analyze the prepared standards and the diluted sample using a calibrated GC-FID or HPLC. The choice of instrument will depend on the solvent and the desired sensitivity.
-
Quantification: Construct a calibration curve from the standard solutions. Use the response of the diluted sample to determine the concentration of this compound in the saturated solution.
Part 3: Calculation of Solubility
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Safety Precautions:
-
This compound is flammable and can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before commencing any experimental work.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data remains sparse in readily accessible literature, the provided qualitative information, influencing factors, and a detailed experimental protocol offer researchers and professionals the necessary tools to effectively work with and characterize this important monomer. The experimental determination of solubility is recommended for applications requiring precise knowledge of its behavior in a specific solvent system.
References
Commercial sources and purity grades of Isopropyl methacrylate
An In-depth Technical Guide to Isopropyl Methacrylate (B99206): Commercial Sources, Purity, and Analysis
Introduction
Isopropyl methacrylate (IPMA) is an organic compound with the formula C7H12O2. It is the ester of methacrylic acid and isopropanol. As a versatile monomer, IPMA is utilized in the synthesis of various polymers and copolymers. These polymers find applications in diverse fields, including the manufacturing of coatings, adhesives, and dental materials, where the purity and stability of the monomer are critical performance factors.[1] This technical guide provides a comprehensive overview of the commercial sources and purity grades of this compound, detailed analytical methodologies for purity assessment, and a summary of its industrial manufacturing process. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical intermediate.
Commercial Sources and Purity Grades
This compound is commercially available from a range of chemical suppliers, typically with a purity of 98% or greater. The monomer is usually stabilized with hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization during storage and transport. Below is a summary of representative commercial offerings.
| Supplier | Product Number | Purity Grade | Analysis Method | Additional Information |
| Tokyo Chemical Industry (TCI) | M0280 | >98.0% | Gas Chromatography (GC) | Stabilized with MEHQ.[2] |
| Sigma-Aldrich | COM448662939 | 98% | Not specified | - |
| Scientific Polymer Products, Inc. | M-137 | Not specified | Not specified | Inhibited with 100 ppm MEHQ.[3] |
| Parchem | - | Not specified | Not specified | Available in bulk quantities.[1] |
| Santa Cruz Biotechnology | - | Not specified | Not specified | For experimental/research use.[4] |
Experimental Protocols for Purity Determination
The purity of this compound and other acrylate (B77674) esters is most commonly determined by gas chromatography (GC).[5][6][7] The following is a detailed methodology adapted from standard test methods for acrylate esters and related compounds.
Objective: To determine the purity of this compound and quantify impurities such as residual isopropyl alcohol and other esters using gas chromatography with a flame ionization detector (GC-FID).
Principle: A representative sample of this compound is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A flame ionization detector (FID) is used to detect the separated components as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that component.
Apparatus:
-
Gas Chromatograph: Any GC system equipped with a flame ionization detector (FID) and a temperature-programmable column oven.
-
Column: A capillary column suitable for the analysis of acrylate monomers. A common choice is a DB-5 or equivalent non-polar column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[8]
-
Injector: A split/splitless injector.
-
Data Acquisition System: A computer with software capable of controlling the GC and integrating peak areas.
Reagents and Materials:
-
Carrier Gas: Helium or Nitrogen, high purity grade.
-
Flame Ionization Detector Gases: Hydrogen and Air, high purity grade.
-
This compound Standard: A reference standard of known high purity.
-
Internal Standard (optional but recommended): A high-purity compound that is well-resolved from other peaks in the chromatogram (e.g., isobutyl acrylate).
-
Solvent: A high-purity solvent for sample dilution (e.g., acetone).
Chromatographic Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp Rate: 10 °C/minute
-
Final Temperature: 250 °C, hold for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/minute (Helium)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of the this compound reference standard and, if used, the internal standard.
-
Dissolve in the solvent to a known volume in a volumetric flask.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample to be analyzed.
-
If using an internal standard, add a known amount to the sample.
-
Dilute with the solvent to the same volume as the standard preparation.
-
-
Analysis:
-
Inject the standard solution into the GC and record the chromatogram. Identify the retention times of this compound and the internal standard.
-
Inject the sample solution into the GC and record the chromatogram.
-
-
Calculation:
-
The purity of this compound is calculated by the area normalization method. The area of each impurity peak is determined, and the percentage of each impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
-
The purity of this compound is then calculated as 100% minus the sum of the percentages of all impurities.
-
If an internal standard is used, the concentration of this compound can be calculated using a response factor determined from the analysis of the reference standard.
-
System Suitability:
-
The system suitability should be checked before analysis by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas for the main component should be less than 2%.
Industrial Manufacturing Process
The most common industrial method for the production of this compound is the direct esterification of methacrylic acid with isopropyl alcohol.[9] This is a reversible reaction that is typically catalyzed by a strong acid, such as sulfuric acid. To drive the reaction to completion, the water formed as a byproduct is continuously removed.
The general steps in the manufacturing process are:
-
Reaction: Methacrylic acid, isopropyl alcohol, a catalyst (e.g., sulfuric acid), and a polymerization inhibitor (e.g., hydroquinone) are fed into a reactor.[10] The mixture is heated to reflux to initiate the esterification reaction.
-
Water Removal: The water produced during the reaction is typically removed by azeotropic distillation. An entrainer, such as toluene (B28343) or cyclohexane, may be added to form a low-boiling azeotrope with water.
-
Neutralization and Washing: After the reaction is complete, the crude product is neutralized to remove the acidic catalyst and washed with water to remove any remaining water-soluble impurities.
-
Purification: The final purification of this compound is achieved by fractional distillation to separate the product from unreacted starting materials, the inhibitor, and any high-boiling impurities.
Below is a diagram illustrating the logical workflow of the industrial production of this compound.
Caption: Workflow for this compound Production.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 4655-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound – scipoly.com [scipoly.com]
- 4. This compound, 4655-34-9 [thegoodscentscompany.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. kelid1.ir [kelid1.ir]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. This compound | 4655-34-9 | Benchchem [benchchem.com]
- 10. US2636049A - Normal and this compound production - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Isopropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methacrylate (B99206) (IPMA) is a vinyl monomer that can be polymerized to form poly(isopropyl methacrylate) (PIPMA), a polymer with applications in various fields, including biomaterials and drug delivery systems. The bulky isopropyl group in IPMA influences the properties of its polymer, distinguishing it from more common polymethacrylates like poly(methyl methacrylate) (PMMA). Free radical polymerization is a common and versatile method for synthesizing PIPMA. This document provides detailed protocols for the free radical polymerization of this compound via bulk and solution methods, along with expected quantitative data and a schematic of the polymerization process.
Data Presentation
The following table summarizes typical experimental conditions and expected outcomes for the free radical polymerization of this compound. The data is compiled from analogous methacrylate polymerization studies and serves as a guideline for experimental design.
| Parameter | Bulk Polymerization | Solution Polymerization |
| Monomer | This compound (IPMA) | This compound (IPMA) |
| Initiator | Azobisisobutyronitrile (AIBN) | Azobisisobutyronitrile (AIBN) |
| Solvent | None | Toluene (B28343) |
| Monomer Concentration | Undiluted | 2.0 - 5.0 M |
| Initiator Concentration | 0.01 - 0.1 mol% (relative to monomer) | 0.1 - 1.0 mol% (relative to monomer) |
| Reaction Temperature | 60 - 80 °C | 60 - 80 °C |
| Reaction Time | 4 - 24 hours | 6 - 48 hours |
| Polymer Yield | > 90% | 70 - 90% |
| Number Average Molecular Weight (Mn) | 50,000 - 200,000 g/mol | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | ~81 °C | ~81 °C |
Experimental Protocols
Materials and Reagents
-
This compound (IPMA), 99%
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous, 99.8%
-
Methanol (B129727), ACS reagent grade
-
Basic alumina (B75360)
-
Inhibitor removal columns
-
Schlenk flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Oil bath or heating mantle with temperature controller
-
Nitrogen or Argon gas supply
-
Vacuum line
Monomer Purification
Prior to polymerization, it is crucial to remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether) from the this compound monomer. This can be achieved by passing the monomer through a column packed with basic alumina or a pre-packed inhibitor removal column. The purified monomer should be used immediately or stored at low temperature in the absence of light.
Bulk Polymerization Protocol
Bulk polymerization is carried out with only the monomer and initiator, without any solvent.[1]
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry the flask under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Add the desired amount of purified this compound to the flask.
-
Add the calculated amount of AIBN initiator (e.g., 0.05 mol% relative to the monomer) to the monomer.
-
Seal the flask with a rubber septum and degas the mixture by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After the final thaw, backfill the flask with an inert atmosphere.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified duration (e.g., 8 hours). The viscosity of the solution will increase significantly as the polymerization proceeds.
-
To terminate the reaction, cool the flask to room temperature and expose the contents to air.
-
The resulting polymer can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and then precipitated in a non-solvent such as methanol to purify it from any unreacted monomer and initiator.
-
Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Solution Polymerization Protocol
Solution polymerization is performed in a solvent, which helps to control the reaction temperature and the viscosity of the polymer solution.[2]
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the desired amount of anhydrous toluene to the flask.
-
Add the purified this compound to the solvent to achieve the target concentration (e.g., 3 M).
-
Add the calculated amount of AIBN initiator (e.g., 0.5 mol% relative to the monomer) to the solution.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes or by performing freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) using an oil bath and maintain stirring.
-
Allow the polymerization to proceed for the intended duration (e.g., 12 hours).
-
Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration and wash it with fresh non-solvent.
-
Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
Mandatory Visualization
The following diagram illustrates the fundamental steps of the free radical polymerization of this compound.
Caption: Free radical polymerization of this compound.
Characterization of the Polymer
The synthesized poly(this compound) can be characterized by various techniques:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
References
Application Notes and Protocols for ATRP Synthesis of Poly(isopropyl methacrylate) Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of poly(isopropyl methacrylate) (pIPMA) block copolymers using Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This control makes ATRP an ideal method for creating advanced polymeric materials for a variety of biomedical applications, including the development of sophisticated drug delivery systems.[1]
Poly(this compound) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions, making it a "smart" material that can respond to changes in temperature. This property is highly valuable in drug delivery, as it can be used to trigger the release of a therapeutic payload at a specific site in the body by applying localized heating.[2] Block copolymers containing a pIPMA segment can self-assemble into various nanostructures, such as micelles, which can encapsulate hydrophobic drugs and release them in response to thermal stimuli.[1][2]
This document outlines the synthesis of a pIPMA block copolymer through a two-step process: first, the synthesis of a macroinitiator of the first block, and second, the chain extension of this macroinitiator with isopropyl methacrylate (B99206) to form the diblock copolymer.
Key Applications in Drug Development
-
Thermo-responsive Drug Delivery: pIPMA-containing block copolymers can be designed to encapsulate therapeutic agents and release them in response to localized hyperthermia, offering targeted drug delivery to tumor tissues.[2]
-
Smart Nanocarriers: The ability to precisely control the block lengths allows for the tuning of the size and morphology of self-assembled nanostructures (e.g., micelles, vesicles) to optimize drug loading, stability, and release kinetics.[1][3]
-
Gene Delivery: Cationic block copolymers incorporating pIPMA can be developed for the temperature-responsive delivery of genetic material.[3]
Experimental Data Summary
The following tables provide representative data for the synthesis of a poly(methyl methacrylate) (PMMA) macroinitiator and its subsequent chain extension with this compound (IPMA) to form a PMMA-b-pIPMA diblock copolymer. The data is analogous to what can be expected when following the provided protocols.
Table 1: Synthesis of PMMA Macroinitiator via ATRP
| Entry | Monomer | Initiator | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | M_n ( g/mol , GPC) | M_w/M_n (PDI) |
| 1 | MMA | EBiB | CuBr/PMDETA | Toluene (B28343) | 4 | 92 | 9,800 | 1.15 |
| 2 | MMA | EBiB | CuBr/PMDETA | Anisole | 5 | 95 | 10,200 | 1.12 |
M_n: Number-average molecular weight; M_w/M_n (PDI): Polydispersity Index; MMA: Methyl Methacrylate; EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Table 2: Synthesis of PMMA-b-pIPMA Diblock Copolymer via ATRP
| Entry | Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | M_n ( g/mol , GPC) | M_w/M_n (PDI) |
| 1 | PMMA-Br | IPMA | CuBr/PMDETA | Toluene | 6 | 88 | 21,500 | 1.20 |
| 2 | PMMA-Br | IPMA | CuCl/PMDETA | Anisole | 7 | 91 | 22,300 | 1.18 |
IPMA: this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of a poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-pIPMA) copolymer. These protocols are based on established ATRP procedures for methacrylates.[4][5]
Materials
-
Methyl methacrylate (MMA) (purified by passing through a column of basic alumina)
-
This compound (IPMA) (purified by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene or Anisole (solvent, anhydrous)
-
Methanol (non-solvent for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis and purification)
-
Neutral alumina (B75360) (for catalyst removal)
-
Argon or Nitrogen gas (inert atmosphere)
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA-Br) Macroinitiator
This protocol describes the synthesis of a PMMA macroinitiator with a bromine end-group, which will be used to initiate the polymerization of the second block.
-
Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol). Seal the flask with a rubber septum.
-
Degassing: Evacuate the flask and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Monomer and Initiator Solution: In a separate, dry, sealed vial, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), EBiB (e.g., 0.195 g, 1.0 mmol), and toluene (10 mL).
-
Deoxygenation: Deoxygenate the solution by bubbling with inert gas for at least 30 minutes.
-
Reaction Setup: Using a deoxygenated syringe, add the PMDETA (e.g., 0.173 g, 1.0 mmol) to the Schlenk flask containing the CuBr.
-
Initiation: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring the Reaction: Periodically take small samples from the reaction mixture using a deoxygenated syringe to monitor the monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Termination and Purification: Once the desired molecular weight is achieved (typically after several hours), terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.[6]
-
Isolation: Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol.
-
Drying: Collect the white polymer precipitate by filtration and dry it in a vacuum oven at room temperature to a constant weight.
-
Characterization: Characterize the purified PMMA-Br macroinitiator by GPC (to determine M_n and PDI) and ¹H NMR (to confirm the structure and end-group functionality).
Protocol 2: Synthesis of PMMA-b-pIPMA Diblock Copolymer
This protocol describes the chain extension of the PMMA-Br macroinitiator with this compound to form the final block copolymer.
-
Catalyst and Ligand Preparation: In a dry Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol). Seal and deoxygenate the flask as described in Protocol 1.
-
Macroinitiator and Monomer Solution: In a separate, dry, sealed vial, dissolve the purified PMMA-Br macroinitiator (e.g., 5.0 g, 0.5 mmol) in a mixture of IPMA (e.g., 14.2 g, 100 mmol) and toluene (15 mL).
-
Deoxygenation: Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Reaction Setup: Using a deoxygenated syringe, add PMDETA (e.g., 0.087 g, 0.5 mmol) to the Schlenk flask containing the CuBr.
-
Initiation: Transfer the deoxygenated macroinitiator/monomer solution to the Schlenk flask.
-
Polymerization: Place the flask in a preheated oil bath (e.g., 90 °C) and stir.
-
Monitoring, Termination, and Purification: Follow the same procedures for monitoring the reaction, terminating the polymerization, and purifying the final block copolymer as described in steps 8-11 of Protocol 1.
-
Characterization: Characterize the final PMMA-b-pIPMA block copolymer by GPC and ¹H NMR to confirm the successful chain extension and determine the final molecular weight, PDI, and block composition.
Visualizations
ATRP Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for the two-step synthesis of a diblock copolymer via ATRP.
References
- 1. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Isopropyl Methacrylate in Biomedical Hydrophobic Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropyl methacrylate (B99206) (IPMA) and its copolymers in the formulation of nanocarriers for the delivery of hydrophobic drugs. Poly(isopropyl methacrylate) (PIPMA) is an attractive polymer for biomedical applications due to its biocompatibility and its ability to form the hydrophobic core of nanoparticles, effectively encapsulating poorly water-soluble therapeutic agents.[1] This document details the synthesis of IPMA-based nanoparticles, protocols for drug loading and release studies, and presents key quantitative data from the literature in a structured format.
Overview of this compound-Based Nanocarriers
This compound is frequently copolymerized with other monomers, most notably N-isopropylacrylamide (NIPAAm), to create "smart" drug delivery systems that respond to environmental stimuli such as temperature and pH.[2] These stimuli-responsive polymers can undergo conformational changes that trigger the release of the encapsulated drug at the target site, enhancing therapeutic efficacy and minimizing off-target effects.[3][4]
The hydrophobic nature of the isopropyl group in IPMA makes it an ideal component for the core of micelles and nanoparticles, where hydrophobic drugs can be sequestered.[3] The versatility of methacrylate chemistry allows for the synthesis of a wide range of copolymers with tunable properties for various drug delivery applications.[5]
Quantitative Data on this compound-Based Drug Delivery Systems
The following tables summarize key quantitative data from studies on drug delivery systems incorporating this compound. These tables are intended to provide a comparative overview of the performance of different formulations.
Table 1: Formulation Parameters and Physicochemical Properties
| Polymer System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| Poly(NIPA-co-DMAEMA) | 7-ethyl-10-hydroxy-camptothecin (SN-38) | 100 - 140 | ~80 | 6.293 | [4][5] |
| Poly(NIPMAAm) Core/Shell | Methotrexate (MTX) | 85 | 94 | 32 | [6] |
NIPA: N-isopropylacrylamide; DMAEMA: (2-dimethylamino)ethyl methacrylate; NIPMAAm: N-isopropyl methacrylamide.
Table 2: Stimuli-Responsive Properties and Drug Release
| Polymer System | Stimulus | Conditions for Release | Release Characteristics | Reference |
| Poly(NIPA-co-DMAEMA) | Temperature | > 41°C (LCST) | Increased release rate at 42°C compared to 37°C | [4][5] |
| Poly(NIPA-co-NIPMA)/Chitosan (B1678972) | Temperature and pH | pH 2.0 and TVPT (38-40°C) | Higher release at acidic pH | [2] |
| Poly(NIPMAAm) Core/Shell | Temperature and pH | 40°C and pH 5.5 | Highest release under these conditions | [6] |
LCST: Lower Critical Solution Temperature; TVPT: Volume Phase Transition Temperature.
Experimental Protocols
This section provides detailed protocols for the synthesis of IPMA-based nanoparticles, drug loading, and in vitro drug release studies.
Synthesis of Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels
This protocol is adapted from a study on dual-responsive nanohydrogels for controlled drug delivery.[2]
Materials:
-
N-isopropylacrylamide (NIPA)
-
N-isopropylmethacrylamide (NIPMA)
-
Chitosan (CS)
-
Brij 58 (surfactant)
-
Potassium persulfate (KPS, initiator)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Micelle Preparation: Prepare a chitosan solution in acetic acid and allow it to form micelles.
-
Monomer Solution: In a separate vessel, dissolve NIPA and NIPMA monomers in deionized water. The ratio of NIPA to NIPMA can be adjusted to achieve a desired volume phase transition temperature (TVPT).
-
Emulsion Polymerization:
-
Transfer the chitosan micelle solution to a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Add the surfactant (Brij 58) to the chitosan solution and stir.
-
Add the monomer solution to the reaction vessel.
-
Purge the mixture with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 70°C).
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
Allow the reaction to proceed for a specified time (e.g., 6 hours).
-
-
Purification: Purify the resulting nanohydrogel dispersion by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.
Hydrophobic Drug Loading into Nanoparticles
This protocol describes a general method for loading hydrophobic drugs into pre-formed polymer nanoparticles using a swelling method.[7]
Materials:
-
Poly(this compound)-based nanoparticle dispersion
-
Hydrophobic drug (e.g., Salicylic Acid)
-
Organic solvent (e.g., Dichloromethane)
-
Surfactant (e.g., Sodium dodecyl sulfate, SDS)
-
Deionized water
Procedure:
-
Surfactant Adsorption: Mix the aqueous nanoparticle dispersion with a solution of SDS. The surfactant helps to stabilize the particles during the swelling process.
-
Particle Swelling: Add an organic solvent (e.g., dichloromethane) to the dispersion to swell the polymer nanoparticles.
-
Drug Addition: Add a solution of the hydrophobic drug dissolved in a suitable solvent (e.g., ethanol) to the swollen nanoparticle dispersion.
-
Solvent Evaporation: Stir the mixture to allow the organic solvents to evaporate. During this process, the hydrophobic drug is partitioned into the hydrophobic core of the nanoparticles.
-
Purification: Centrifuge the drug-loaded nanoparticles and wash them with deionized water to remove any unloaded drug and excess surfactant.
In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the in vitro release of a hydrophobic drug from nanoparticles.[8][9]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at desired pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS and place it inside a dialysis bag.
-
Release Medium: Place the dialysis bag in a larger container with a known volume of fresh PBS (the release medium). The volume of the release medium should be sufficient to maintain sink conditions.
-
Incubation: Incubate the setup at a physiological temperature (e.g., 37°C) with constant gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships in the development of this compound-based drug delivery systems.
Caption: Workflow for the synthesis and characterization of IPMA-based nanoparticles.
Caption: Step-by-step process for loading a hydrophobic drug into nanoparticles.
Caption: Conceptual diagram of stimuli-triggered drug release from a core-shell nanoparticle.
References
- 1. Biomedical Applications of Thermosensitive Hydrogels for Controlled/Modulated Piroxicam Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. n-isopropylacrylamide-co-2-dimethylamino ethyl methacrylate: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. A facile method to prepare hydrophobic nanoparticle dispersions for controlled release - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 8. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Formulation of Flexible, UV-Stable Coatings with Isopropyl Methacrylate
AN-2025-12-21
Audience: Researchers, scientists, and formulation chemists.
Abstract: This document provides a comprehensive guide to formulating flexible and UV-stable coatings using Isopropyl Methacrylate (B99206) (IPMA) as a reactive diluent. It covers fundamental formulation principles, detailed experimental protocols for preparation and testing, and expected performance data. The inclusion of diagrams for the experimental workflow and reaction mechanisms aims to provide a clear and thorough understanding of the processes involved.
Introduction
Ultraviolet (UV) curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and solvent-free curing processes. These systems polymerize within seconds under intense UV light, forming highly cross-linked networks. A key component in many formulations is the reactive diluent, a low-viscosity monomer used to adjust the application viscosity of higher molecular weight oligomers.
Isopropyl Methacrylate (IPMA) is a monofunctional methacrylate monomer that serves effectively as a reactive diluent.[1] Its primary role is to reduce the viscosity of the formulation to a workable range for application. As a monofunctional monomer, it contributes to chain extension with minimal cross-linking, which can enhance the flexibility of the final cured film compared to di- or tri-functional monomers. This note details the formulation strategy, materials, and testing protocols required to develop a flexible and UV-stable coating using IPMA.
Formulation Principles
A successful UV-curable coating is a synergistic blend of several components. The final properties are determined by the careful selection and proportioning of the oligomer, monomer (reactive diluent), photoinitiator, and stabilizing additives.
2.1 Oligomer Selection for Flexibility The oligomer forms the backbone of the coating and is the primary determinant of its core mechanical properties, including flexibility. For highly flexible coatings, aliphatic urethane (B1682113) acrylates are an excellent choice.[1] They offer superior flexibility and are non-yellowing, which is crucial for UV stability. Polyether-based urethane acrylates are generally more flexible than their polyester (B1180765) counterparts.[1]
2.2 Role of this compound (IPMA) IPMA is a clear, colorless liquid used to lower the viscosity of the oligomer-rich formulation.[2][3] Its key characteristics in this application include:
-
Viscosity Reduction: Enables easy application via methods like spraying, roll-coating, or spin-coating.
-
Flexibility: Being monofunctional, it avoids introducing excessive cross-link density, which can lead to brittleness.[1]
-
Reactivity: The methacrylate group readily participates in free-radical polymerization upon UV exposure.
2.3 Photoinitiator System Photoinitiators are compounds that generate reactive free radicals upon absorption of UV light, initiating the polymerization process.[4] They are typically used at concentrations of 0.5% to 5.0% by weight.[5]
-
Type I (α-Cleavage): These initiators undergo unimolecular bond cleavage to form radicals. Examples include hydroxyacetophenones (e.g., 2-hydroxy-2-methyl-1-phenylpropanone) and benzoin (B196080) ethers.[5]
-
Type II (Hydrogen Abstraction): These initiators require a co-initiator or synergist (typically a tertiary amine) to generate radicals. Benzophenone is a classic example.[4][6]
2.4 UV Stabilization Package While polymethacrylates exhibit good inherent weatherability, long-term outdoor exposure or intense UV irradiation will cause degradation via photo-oxidation and chain scission.[7][8][9] A robust stabilization package is therefore essential and typically includes a UV absorber and a hindered amine light stabilizer (HALS).[7][10]
-
UV Absorbers (UVA): These additives function by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[10][11] Common classes include benzotriazoles and benzophenones.[7]
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. They do not absorb UV radiation but instead interrupt the photo-oxidative degradation cycle. A key advantage is their regenerative nature, allowing them to provide long-term protection.[7][10][11]
Experimental Protocols
3.1 Protocol 1: Coating Formulation and Preparation
Objective: To prepare a series of UV-curable formulations with varying IPMA content.
Materials:
-
Aliphatic Urethane Acrylate (B77674) Oligomer (e.g., polyether-based, di-functional)
-
This compound (IPMA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenylpropanone)
-
UV Absorber (e.g., a benzotriazole (B28993) derivative)
-
HALS (e.g., a monomeric HALS)
-
Opaque mixing vessels (e.g., amber glass jars)
-
Laboratory scale and mixer
Procedure:
-
Weigh the aliphatic urethane acrylate oligomer into an opaque mixing vessel.
-
Add the desired amount of this compound to the oligomer. Mix at low speed until the blend is homogeneous. The viscosity should be noticeably lower.
-
In a separate container, pre-dissolve the photoinitiator, UVA, and HALS into a small portion of the IPMA monomer.
-
Add the dissolved additive solution to the main oligomer/monomer blend.
-
Continue mixing at a moderate speed for 15-20 minutes, ensuring all components are fully dissolved and the mixture is uniform. Avoid introducing excessive air bubbles.
-
Store the formulation in the sealed, opaque container, protected from all light sources.
3.2 Protocol 2: Coating Application and UV Curing
Objective: To apply and cure the formulated coating on a substrate.
Equipment:
-
Substrates (e.g., steel panels for flexibility testing, glass slides for transparency)
-
Bar coater or spin coater
-
UV Curing System (e.g., medium-pressure mercury lamp)
-
Radiometer to measure UV intensity
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate surface with a suitable solvent (e.g., acetone (B3395972) or isopropanol) to remove any contaminants. Dry the substrate completely.
-
Application: Place the substrate on a flat surface. Dispense a line of the formulated coating at one end. Draw down the coating using a bar coater of a specified gap size (e.g., 50 µm) to achieve a uniform wet film thickness.
-
Curing: Immediately place the coated substrate on the conveyor of the UV curing system. Expose the coating to UV radiation. A typical UV dose for curing might be 500-1000 mJ/cm², delivered at an intensity of 100-300 mW/cm².[12] The exact parameters will depend on the formulation, particularly the photoinitiator concentration and film thickness.
-
Post-Cure: Allow the cured coating to cool to room temperature before handling and testing.
3.3 Protocol 3: Performance Testing
Objective: To evaluate the flexibility, adhesion, and UV stability of the cured coating.
Methods:
-
Flexibility (ASTM D522 - Mandrel Bend Test):
-
Use a coated panel prepared according to Protocol 2.
-
Place the panel in a conical mandrel bend tester with the coated side facing up.
-
Bend the panel 180 degrees over the mandrel in approximately 1-2 seconds.
-
Remove the panel and inspect the coating for any signs of cracking or delamination. The result is reported as the smallest diameter at which the coating passed without failure.
-
-
Adhesion (ASTM D3359 - Cross-Hatch Test):
-
Using a sharp blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate.[13]
-
Make a second series of six cuts at a 90-degree angle to the first, creating a lattice pattern.[13]
-
Brush the area lightly to remove any detached flakes.
-
Apply a specified pressure-sensitive adhesive tape firmly over the lattice.
-
After 90 seconds, rapidly pull the tape off at a 180-degree angle.
-
Evaluate the grid area for coating removal according to the ASTM classification scale (5B = no removal, 0B = >65% removal).
-
-
UV Stability (ASTM G154 - Accelerated Weathering):
-
Place coated panels in a QUV accelerated weathering tester.[14]
-
Expose the samples to alternating cycles of UV light (e.g., UVA-340 lamps to simulate sunlight) and moisture condensation. A typical cycle might be 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Periodically remove the samples (e.g., every 250 hours) and measure the change in color (Delta E, ΔE) using a spectrophotometer and the percentage of gloss retention using a gloss meter. Lower ΔE values indicate better color stability.
-
Data Presentation
Performance of a coating is highly dependent on the formulation. The tables below provide example formulations and typical expected results to guide development.
Table 1: Example Formulations of an IPMA-Based UV-Curable Coating
| Component | Role | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Aliphatic Urethane Acrylate | Oligomer (Flexibility) | 78 | 68 | 58 |
| This compound (IPMA) | Reactive Diluent | 20 | 30 | 40 |
| 2-Hydroxy-2-methyl-1-phenylpropanone | Photoinitiator | 2 | 2 | 2 |
| Benzotriazole Derivative | UV Absorber | 1 | 1 | 1 |
| Hindered Amine Light Stabilizer | Light Stabilizer | 1 | 1 | 1 |
| Total | 100 | 100 | 100 |
Table 2: Typical Performance Data for Example Formulations
| Performance Test | Method | Formulation 1 | Formulation 2 | Formulation 3 |
| Viscosity @ 25°C (cps) | Brookfield | ~2000 | ~1000 | ~500 |
| Mandrel Bend (Pass Diameter, mm) | ASTM D522 | 3 | 4 | 6 |
| Adhesion (Rating) | ASTM D3359 | 5B | 5B | 4B |
| ΔE* (After 500h QUV Exposure) | ASTM G154 | < 1.0 | < 1.0 | < 1.2 |
| Gloss Retention (After 500h QUV, %) | ASTM G154 | > 95% | > 95% | > 90% |
Note: These values are illustrative. Actual results will vary based on the specific raw materials used and the precise curing and testing conditions.
Visualizations
Diagrams provide a simplified visual representation of complex processes, aiding in comprehension and protocol development.
Caption: Experimental workflow from formulation to characterization.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | 4655-34-9 [chemicalbook.com]
- 3. This compound | C7H12O2 | CID 20769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. How to Enhance UV Resistance in PMMA Products? [eureka.patsnap.com]
- 8. govinfo.gov [govinfo.gov]
- 9. researchgate.net [researchgate.net]
- 10. tilleydistribution.com [tilleydistribution.com]
- 11. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. klumpp-coatings.com [klumpp-coatings.com]
- 14. cofomegra.it [cofomegra.it]
Application Notes and Protocols for the Copolymerization of Isopropyl Methacrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of isopropyl methacrylate (B99206) (IPMA) and methyl methacrylate (MMA) offers a versatile platform for the synthesis of amorphous thermoplastic materials with tunable properties. By varying the ratio of the two monomer units in the polymer chain, characteristics such as glass transition temperature (Tg), mechanical strength, and surface properties can be precisely controlled. This adaptability makes poly(isopropyl methacrylate-co-methyl methacrylate) [P(IPMA-co-MMA)] copolymers highly attractive for a range of applications, including drug delivery systems, medical implants, and advanced coatings.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of P(IPMA-co-MMA) copolymers. It is intended to guide researchers and professionals in the development of novel materials tailored for their specific needs.
Materials and Methods
Materials
-
This compound (IPMA), 99%, inhibitor-free
-
Methyl methacrylate (MMA), 99%, inhibitor-free
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene (B28343), anhydrous, 99.8%
-
Methanol (B129727), ACS reagent, ≥99.8%
-
Argon or Nitrogen gas, high purity
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Vacuum oven
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of IPMA and MMA
This protocol describes the synthesis of P(IPMA-co-MMA) copolymers via free-radical polymerization in solution.
1. Monomer and Initiator Preparation:
- Inhibitors are removed from IPMA and MMA by passing them through a column of activated basic alumina.
- AIBN is recrystallized from methanol and dried under vacuum.
- A stock solution of AIBN in toluene (e.g., 0.02 M) is prepared.
2. Polymerization Setup:
- A Schlenk flask equipped with a magnetic stir bar, condenser, and a gas inlet/outlet is assembled and flame-dried under vacuum.
- The flask is allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
3. Reaction Procedure:
- Desired molar ratios of purified IPMA and MMA are added to the Schlenk flask along with anhydrous toluene to achieve a target monomer concentration (e.g., 2 M total).
- The reaction mixture is degassed by three freeze-pump-thaw cycles.
- After the final thaw, the flask is filled with inert gas.
- The required volume of the AIBN stock solution is added to the reaction mixture via syringe.
- The reaction flask is immersed in a preheated oil bath at 70°C and stirred.
4. Polymer Isolation and Purification:
- The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours).
- The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.
- The viscous polymer solution is diluted with toluene if necessary and slowly precipitated into a large excess of a non-solvent, such as methanol, with vigorous stirring.
- The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
Protocol 2: Characterization of P(IPMA-co-MMA) Copolymers
1. Determination of Copolymer Composition:
- The composition of the copolymer can be determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The relative integrals of the characteristic peaks for the isopropyl protons of IPMA and the methoxy (B1213986) protons of MMA are used to calculate the molar ratio of the two monomers in the copolymer.
2. Molecular Weight and Polydispersity Index (PDI) Determination:
- Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of the copolymers.[3][4] Tetrahydrofuran (THF) can be used as the eluent with polystyrene standards for calibration.
3. Thermal Analysis:
- Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) of the copolymers.[5] Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the second heating scan to erase the thermal history of the polymer.
4. Mechanical Testing:
- Tensile properties such as tensile strength, Young's modulus, and elongation at break can be measured using a universal testing machine on thin films of the copolymer cast from solution.[6][7]
Results and Discussion
The properties of P(IPMA-co-MMA) copolymers are highly dependent on their composition. The following tables summarize the expected trends based on the properties of the homopolymers and data from similar methacrylate copolymer systems.
Table 1: Homopolymer Properties
| Property | Poly(this compound) (PIPMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temp (Tg) | 81°C[8] | ~105°C (atactic)[5][9] |
| Refractive Index | ~1.47 | ~1.49 |
| Monomer Reactivity Ratios | r_IPMA = ? | r_MMA = ? |
Table 2: Expected Properties of P(IPMA-co-MMA) Copolymers
| Mole % IPMA in Copolymer | Expected Glass Transition Temp (Tg) | Expected Mechanical Properties |
| 0 | ~105°C | High tensile strength, high modulus, brittle |
| 25 | Intermediate (e.g., 98-102°C) | Slightly reduced tensile strength and modulus, increased flexibility |
| 50 | Intermediate (e.g., 90-95°C) | Balanced properties of strength and flexibility |
| 75 | Intermediate (e.g., 84-88°C) | Lower tensile strength and modulus, higher elongation at break |
| 100 | 81°C[8] | Lower tensile strength and modulus compared to PMMA, more flexible |
Note: The Tg values are estimations and will vary depending on the molecular weight and tacticity of the copolymer. The mechanical properties are qualitative trends based on the properties of the homopolymers.
Visualizations
Applications in Drug Development and Research
The ability to tune the properties of P(IPMA-co-MMA) copolymers makes them valuable materials in the pharmaceutical and biomedical fields.
-
Controlled Drug Release: The glass transition temperature and hydrophobicity of the copolymer can be adjusted to control the diffusion rate of encapsulated drugs. Copolymers with higher MMA content will have a higher Tg and be more rigid, potentially leading to slower drug release.
-
Biocompatible Coatings: These copolymers can be used as coatings for medical devices and implants.[2] The surface properties can be tailored to improve biocompatibility and reduce protein adhesion.
-
Excipients in Formulations: P(IPMA-co-MMA) can be used as a binder or matrix-forming agent in oral solid dosage forms. The mechanical properties of the copolymer can be optimized to ensure the integrity of the tablet while allowing for the desired release profile.
Conclusion
The copolymerization of this compound and methyl methacrylate provides a powerful tool for creating a wide range of polymeric materials with tailored properties. The protocols and data presented in this application note serve as a starting point for researchers and professionals to explore the potential of P(IPMA-co-MMA) copolymers in their respective fields, particularly in the area of drug development and biomedical applications. By systematically varying the monomer feed ratio and polymerization conditions, novel materials with optimized performance characteristics can be achieved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 9. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Grafting Polymerization of Methacrylates on Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, techniques, and practical protocols for the surface grafting of methacrylate (B99206) polymers onto various substrates. This surface modification technique is pivotal for the development of advanced materials with tailored properties for applications in drug delivery, regenerative medicine, biosensing, and antibacterial coatings.[1][2][3]
Introduction to Surface Grafting of Methacrylates
Surface grafting involves the covalent attachment of polymer chains to a substrate, forming a dense layer often referred to as a "polymer brush".[1][4] This method allows for the precise control over surface properties such as wettability, biocompatibility, and chemical functionality without altering the bulk properties of the underlying material.[5][6] Methacrylates are a versatile class of monomers used in these applications due to their wide range of functional groups and their ability to undergo controlled radical polymerization.[7] This enables the creation of surfaces with specific functionalities for applications like protein-resistant coatings, platforms for cell culture, and responsive surfaces for controlled drug release.[1][2][8][9]
Grafting Strategies: "Grafting From" vs. "Grafting To"
There are two primary strategies for attaching polymers to a surface: "grafting from" and "grafting to".[3][5]
-
"Grafting From" (Surface-Initiated Polymerization): In this approach, initiator molecules are first immobilized on the substrate surface. The polymerization of monomers is then initiated from these surface-bound sites, leading to the growth of polymer chains directly from the surface.[10][11] This method typically allows for higher grafting densities as monomers can easily diffuse to the active polymerization sites.[12][13]
-
"Grafting To": This strategy involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a substrate with complementary functional groups.[5][14] A significant challenge with the "grafting to" method is the steric hindrance faced by incoming polymer chains, which often limits the achievable grafting density.[12][13]
The "grafting from" approach generally offers better control over the thickness and density of the polymer brush.[11]
Key Polymerization Techniques and Protocols
Controlled radical polymerization techniques are predominantly used for surface grafting of methacrylates as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a robust and widely used method for growing well-defined polymer brushes from a variety of substrates.[6] It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.[4]
Protocol: SI-ATRP of Methyl Methacrylate (MMA) from a Silicon Wafer [4][15]
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone (B3395972) and ethanol (B145695) for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Treat with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry under nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in toluene (B28343).
-
Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature to form an amine-terminated monolayer.
-
Rinse with toluene and cure at 110°C for 30 minutes.
-
React the amine-functionalized surface with a solution of 2-bromoisobutyryl bromide in anhydrous toluene in the presence of triethylamine (B128534) for 2 hours at room temperature to attach the ATRP initiator.
-
Rinse with toluene and ethanol and dry under nitrogen.
-
-
Polymerization:
-
In a Schlenk flask, dissolve the desired amount of methyl methacrylate (MMA) monomer, and a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) in a solvent like anisole.[16]
-
Add the catalyst, typically Cu(I)Br. The molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] should be carefully controlled (e.g., 200:1:1:2).
-
Place the initiator-coated silicon wafer in the flask.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.[16]
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90°C) to start the polymerization.[16]
-
After the desired time, stop the reaction by exposing the solution to air.
-
-
Purification:
-
Remove the wafer from the reaction mixture.
-
Rinse the wafer with a good solvent for the polymer (e.g., tetrahydrofuran (B95107) (THF)) to remove any physisorbed polymer and residual catalyst.
-
Sonicate the wafer in the solvent for a few minutes to ensure complete removal of non-grafted polymer.
-
Dry the wafer under a stream of nitrogen.
-
Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) Polymerization
SI-RAFT is another powerful controlled radical polymerization technique that utilizes a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization.[17] This method is known for its tolerance to a wider range of functional groups and reaction conditions compared to ATRP.
Protocol: SI-RAFT of N-isopropylacrylamide (NIPAM) from a Gold Surface [17][18]
-
Substrate Preparation:
-
Deposit a thin layer of gold (e.g., 50 nm) onto a silicon wafer with a chromium adhesion layer.
-
Clean the gold-coated substrate by UV-ozone treatment for 15 minutes.
-
-
CTA Immobilization:
-
Synthesize or procure a RAFT agent with a functional group that can bind to gold, such as a disulfide or thiol. An example is 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid.
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of the RAFT agent in ethanol for 24 hours to form a self-assembled monolayer (SAM).
-
Rinse the substrate with ethanol and dry under nitrogen.
-
-
Polymerization:
-
In an ampule or Schlenk tube, dissolve NIPAM monomer and a free radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., benzene (B151609) or dioxane).[17][18]
-
Place the CTA-functionalized gold substrate in the solution.
-
Degas the solution by three freeze-pump-thaw cycles and seal the vessel under vacuum.[18]
-
Initiate the polymerization by placing the sealed vessel in a heated oil bath (e.g., 60-70°C) for a specific duration.[18]
-
-
Purification:
-
After polymerization, remove the substrate and wash it thoroughly with a good solvent for poly(NIPAM) (e.g., THF or water) to remove non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
-
Photo-initiated Polymerization
Photo-initiated polymerization offers excellent spatial and temporal control over the grafting process.[19] UV irradiation can be used to generate radicals from a photoinitiator immobilized on the surface, which then initiate polymerization.[20]
Protocol: Photo-initiated Grafting of 2-Hydroxyethyl Methacrylate (HEMA) from a Silanized Surface [10]
-
Substrate Preparation:
-
Clean glass or silicon substrates as described for SI-ATRP.
-
-
Photoinitiator Immobilization:
-
Functionalize the clean substrate with a silane-containing photoinitiator. For instance, treat the substrate with a solution of a benzophenone-containing silane (B1218182) coupling agent.
-
Alternatively, a Type II photoinitiator like isopropylthioxanthone (B1242530) (ITX) can be covalently attached to an organic monolayer on the substrate.[10]
-
-
Polymerization:
-
Prepare a solution of HEMA monomer in a suitable solvent (e.g., acetone).[10]
-
Degas the monomer solution using the freeze-pump-thaw method to remove oxygen, which can quench the radical polymerization.[10]
-
Immerse the photoinitiator-functionalized substrate in the monomer solution within a Schlenk tube or a similar reaction vessel.
-
Irradiate the substrate with a UV lamp at a specific wavelength (e.g., 365 nm) for the desired time. The distance between the lamp and the substrate should be kept constant.[10] The thickness of the grafted polymer layer can be controlled by adjusting the irradiation time.[10]
-
-
Purification:
-
After irradiation, remove the substrate and rinse it thoroughly with a good solvent for PHEMA (e.g., acetone or ethanol) to remove any unreacted monomer and non-grafted polymer.
-
Sonicate the substrate in the solvent for 30 minutes to ensure a clean surface.[10]
-
Dry the substrate under a stream of nitrogen.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from various studies on the surface grafting of methacrylates.
| Monomer | Substrate | Polymerization Technique | Grafting Density (chains/nm²) | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) | Film Thickness (nm) | Reference |
| Methyl Methacrylate (PMMA) | Graphene Nanoplatelets | "Grafting From" | Higher | - | - | - | [12][13] |
| Methyl Methacrylate (PMMA) | Graphene Nanoplatelets | "Grafting To" | Lower | - | - | - | [12][13] |
| Methyl Methacrylate (PMMA) | Silica Particles | SI-ATRP | - | 14,200 - 40,600 | 1.26 - 1.49 | - | [15] |
| Methyl Methacrylate (PMMA) | Silicon Wafer | SI-ATRP | 0.56 | - | - | Varies with Mn | [4] |
| Methyl Methacrylate (PMMA) | Silica | SI-ATRP | 0.48 - 0.58 | - | - | - | [21] |
| Poly(oligoethylene glycol)methacrylate (POEGMA) | SiOx | SI-Zn⁰-ATRP | - | - | - | >270 | [22] |
| Glycidyl Methacrylate (GMA) | Polyethylene/Polypropylene | RAFT-RIGP | - | 2,800 - 4,300 | ~1.2 | 3.6 - 7.9 | [23] |
| Cysteine Methacrylate (CysMA) | Silicon Wafer | ATRP | - | - | - | ~27 | [8] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Si-OTS | Visible Light Photo-polymerization | - | - | - | Linearly increases with irradiation time | [10] |
Applications in Drug Development and Biomedical Research
Methacrylate polymer brushes are instrumental in advancing drug development and biomedical research due to their tunable properties.
-
Drug Delivery: Polymer brushes can be designed to respond to specific stimuli (e.g., pH, temperature), enabling the controlled release of therapeutic agents.[2][9] For example, pH-responsive brushes can release drugs in the acidic environment of a tumor.
-
Anti-fouling Surfaces: Surfaces grafted with hydrophilic polymers like poly(ethylene glycol) methacrylate (PEGMA) or zwitterionic polymers like poly(sulfobetaine methacrylate) (PSBMA) exhibit excellent resistance to protein adsorption and cell adhesion.[8] This is crucial for improving the biocompatibility of medical implants, biosensors, and drug delivery nanoparticles.
-
Cell Culture and Tissue Engineering: Polymer brushes can be patterned to control cell adhesion and proliferation, providing a platform for fundamental cell biology studies and the development of scaffolds for tissue engineering.[3]
-
Biosensors: The functional groups on methacrylate brushes can be used to immobilize biorecognition elements (e.g., antibodies, enzymes), creating highly sensitive and specific biosensor surfaces.[1]
-
Gene Delivery: Cationic polymer brushes, such as those made from poly(dimethylaminoethyl methacrylate) (PDMAEMA), can effectively complex with nucleic acids (DNA, siRNA) and facilitate their delivery into cells.[24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(methacrylic Acid)-Cellulose Brushes as Anticancer Porphyrazine Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 18. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 19. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Direct Measurement of Molecular Weight and Grafting Density by Controlled and Quantitative Degrafting of Surface-Anchored Poly(methyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism and application of surface-initiated ATRP in the presence of a Zn 0 plate - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01233E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Polymer Brush Design for Gene Delivery Applications - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Synthesis of Smart Polymers Using Isopropyl Methacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of smart polymers based on isopropyl methacrylate (B99206) (IPMA) and its derivatives. These polymers exhibit stimuli-responsive behavior, making them highly valuable for a range of applications in drug delivery, tissue engineering, and diagnostics. The protocols focus on controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which allow for the synthesis of well-defined polymer architectures.
Introduction to Isopropyl Methacrylate-Based Smart Polymers
Smart polymers, or stimuli-responsive polymers, undergo significant and reversible changes in their physicochemical properties in response to small changes in their external environment. These stimuli can include temperature, pH, light, and ionic strength. Poly(this compound) (PIPMA) and its copolymers are a class of thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in aqueous solutions, while above this temperature, it undergoes a phase transition, becoming insoluble and aggregating. This property is driven by the balance between hydrophilic and hydrophobic interactions of the isopropyl group.
The versatility of methacrylate chemistry allows for the straightforward synthesis of copolymers with tailored properties. By copolymerizing this compound with other functional monomers, the LCST can be tuned, and other functionalities, such as pH-sensitivity, can be introduced. For instance, copolymerization with acidic or basic monomers can render the polymer responsive to changes in pH. These dual-responsive polymers are particularly promising for targeted drug delivery applications, where the polymer can remain stable in the bloodstream but release its therapeutic payload in the acidic microenvironment of a tumor.
Key Applications in Drug Development
The unique properties of this compound-based smart polymers make them excellent candidates for advanced drug delivery systems. Their ability to respond to physiological cues allows for the targeted and controlled release of therapeutic agents, enhancing efficacy and minimizing side effects.
-
Thermo-responsive Drug Delivery: Polymers with an LCST slightly above physiological temperature can be loaded with a drug at room temperature and then injected into the body. The increase in temperature triggers the polymer to collapse, forming a depot from which the drug is slowly released.
-
pH-sensitive Drug Release: In cancer therapy, the acidic tumor microenvironment (pH ~6.5) can be exploited to trigger drug release from pH-sensitive polymers, while the polymer remains stable at the physiological pH of blood (pH 7.4).
-
Targeted Delivery: The polymer backbone or side chains can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug-loaded polymer to specific cells or tissues.
Experimental Protocols
General Materials and Methods
Materials:
-
This compound (IPMA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)
-
Functional comonomers (e.g., methacrylic acid (MAA) for pH-responsiveness, oligo(ethylene glycol) methyl ether methacrylate (OEGMA) for tuning LCST)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB))
-
ATRP initiator (e.g., ethyl α-bromoisobutyrate (EBiB))
-
Catalyst/Ligand system for ATRP (e.g., Cu(I)Br / N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))
-
Free radical initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Solvents (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), anisole)
-
Precipitation solvents (e.g., cold diethyl ether, hexane)
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine monomer conversion and polymer composition.
-
Gel Permeation Chromatography (GPC): To determine molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and LCST.
-
UV-Vis Spectroscopy: To determine the LCST by measuring the cloud point.
Protocol 1: Synthesis of Thermoresponsive Poly(this compound) via RAFT Polymerization
This protocol describes the synthesis of a thermoresponsive homopolymer of this compound.
Procedure:
-
In a Schlenk flask, dissolve this compound (IPMA), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent, and Azobisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane. The molar ratio of [IPMA]:[CPADB]:[AIBN] can be varied to target different molecular weights, for example, 100:1:0.2.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
To monitor the reaction, take aliquots at different time points and analyze for monomer conversion by ¹H NMR.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent like diethyl ether or a hexane/diethyl ether mixture.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterize the polymer for its molecular weight and PDI using GPC, and confirm its structure using FTIR and NMR. Determine the LCST of the polymer in aqueous solution by UV-Vis spectroscopy.
Protocol 2: Synthesis of pH- and Thermo-responsive Copolymers of this compound and Methacrylic Acid via ATRP
This protocol details the synthesis of a dual-responsive block copolymer of this compound and tert-butyl methacrylate (tBMA), followed by the hydrolysis of the PtBMA block to yield a pH-responsive poly(methacrylic acid) (PMAA) block.
Procedure: Part A: Synthesis of Poly(this compound) Macroinitiator
-
In a Schlenk flask, add Cu(I)Br and a stir bar. Seal the flask and deoxygenate by cycling between vacuum and argon.
-
In a separate flask, dissolve this compound (IPMA), ethyl α-bromoisobutyrate (EBiB), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) in anisole (B1667542). Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing Cu(I)Br via a degassed syringe.
-
Place the flask in a thermostated oil bath at 60 °C and stir.
-
After the desired polymerization time (e.g., 4-8 hours), quench the reaction by cooling and exposing to air.
-
Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a cold non-solvent (e.g., methanol (B129727)/water mixture).
-
Filter and dry the polymer under vacuum. Analyze the molecular weight and PDI by GPC.
Part B: Chain Extension with tert-Butyl Methacrylate
-
In a Schlenk flask, dissolve the poly(this compound) macroinitiator and Cu(I)Br. Deoxygenate as in Part A.
-
In a separate flask, dissolve tert-butyl methacrylate (tBMA) and PMDETA in anisole and deoxygenate.
-
Transfer the tBMA/ligand solution to the flask containing the macroinitiator and catalyst.
-
Conduct the polymerization at 60 °C for a specified time.
-
Purify the block copolymer using the same procedure as in Part A.
Part C: Hydrolysis to Poly(this compound)-block-poly(methacrylic acid)
-
Dissolve the P(IPMA)-b-P(tBMA) block copolymer in a suitable solvent such as dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA), in excess and stir the mixture at room temperature for 24 hours to hydrolyze the tert-butyl ester groups.
-
Remove the solvent and excess acid by rotary evaporation.
-
Redissolve the polymer in a small amount of methanol and precipitate it in cold diethyl ether.
-
Dry the final P(IPMA)-b-P(MAA) copolymer under vacuum. Confirm the hydrolysis by FTIR (disappearance of the t-butyl peak) and NMR.
Quantitative Data
The following tables summarize representative data for smart polymers based on this compound derivatives.
| Polymer Composition | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | LCST (°C) | Reference |
| P(NIPAM-co-NIPMAAm) (90:10) | Free Radical | - | - | 34 | |
| P(NIPAM-co-NIPMAAm) (50:50) | Free Radical | - | - | 37 | |
| Poly(N-isopropylmethacrylamide) | ATRP | 15,000 | 1.15 | 45-60 | |
| P(DMAEMA-b-PHPMA) | RAFT | 20,000-40,000 | <1.25 | pH-dependent |
Table 1: Molecular characteristics and LCST of various this compound and related copolymers. NIPAM: N-isopropylacrylamide; NIPMAAm: N-isopropylmethacrylamide; DMAEMA: 2-(dimethylamino)ethyl methacrylate; PHPMA: poly(hydroxypropyl methacrylate).
| Drug | Polymer Matrix | Loading Capacity (%) | Release Conditions | Release Profile | Reference |
| Theophylline | P(NIPAAm-co-TMSPMA) | - | T > GCT | Fickian Diffusion | |
| Doxorubicin | pDMAEMA-block-pHEMA | - | pH < 7.0 | pH-triggered | |
| Aminophylline | PDMAEMA/PDEA semi-IPN | - | T and pH dependent | Stimuli-responsive |
Table 2: Drug loading and release characteristics of smart hydrogels based on this compound derivatives. TMSPMA: 3-(trimethoxysilyl)propyl methacrylate; GCT: Gel Collapse Temperature; pHEMA: poly(2-hydroxyethyl methacrylate); PDEA: poly(N,N-diethylacrylamide).
Visualizations
Caption: Workflow for RAFT polymerization of this compound.
Caption: Workflow for ATRP of this compound derivatives.
Caption: Stimuli-responsive drug release mechanism.
Application of Isopropyl Methacrylate in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl methacrylate (B99206) is a promising polymer for the fabrication of tissue engineering scaffolds due to its biocompatibility and tunable mechanical properties. As a member of the methacrylate polymer family, it shares characteristics with more commonly studied materials like poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), but with unique properties conferred by the isopropyl group. This document provides detailed application notes and protocols for the use of poly(isopropyl methacrylate) (PiPMA) and its derivatives in creating scaffolds for tissue engineering applications. While direct literature on PiPMA for this specific application is emerging, we have adapted and compiled protocols from closely related methacrylate-based polymers to provide a comprehensive guide.
Key Properties of this compound-Based Scaffolds
Scaffolds derived from this compound and its analogues, such as poly(N-isopropylmethacrylamide) (p(NIPMAM)), exhibit properties that are highly relevant for tissue engineering applications. These properties can be tailored by adjusting the polymer synthesis and scaffold fabrication parameters.
Table 1: Summary of Quantitative Data for Methacrylate-Based Scaffolds
| Property | Value Range | Material System | Key Considerations |
| Mechanical Properties | |||
| Compressive Modulus | 0.2 - 150 MPa | PMMA-based composites | Dependent on porosity and composition. Higher density and ceramic content increase modulus. |
| Compressive Strength | 1.5 - 45 MPa | PMMA-based composites | Can be tailored to match cancellous bone.[1] |
| Physical Properties | |||
| Porosity | 41% - 91.3% | PMMA and PU scaffolds | Controlled by the porogen to polymer ratio in solvent casting.[1][2] |
| Pore Size | 100 - 600 µm | PMMA and pTMSPMA–POSS hybrid | Larger pores facilitate cell infiltration and nutrient transport.[2] |
| Biological Properties | |||
| Cell Viability | >75% | GO-enriched PMMA | Indicates good biocompatibility.[3] |
| Osteoblast Stimulation | ~45% increase | GO-enriched PMMA | Demonstrates potential for bone tissue engineering.[3] |
| Thermoresponsive Properties | |||
| Lower Critical Solution Temperature (LCST) | ~40-50 °C | Poly(N-isopropylmethacrylamide) | Enables injectable systems that gel at body temperature.[4] |
Experimental Protocols
Protocol 1: Fabrication of Porous PiPMA Scaffolds via Solvent Casting and Particulate Leaching (SCPL)
This protocol describes a common and effective method for creating porous scaffolds with interconnected pores.
Materials:
-
Poly(this compound) (PiPMA)
-
Chloroform (B151607) or Dioxane (solvent)
-
Sodium chloride (NaCl) (porogen), sieved to desired particle size (e.g., 200-400 µm)
-
Polytetrafluoroethylene (PTFE) mold
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Dissolve PiPMA in chloroform or dioxane to a final concentration of 5-10% (w/v). Stir until the polymer is fully dissolved.
-
Porogen Addition: Add sieved NaCl particles to the polymer solution. A polymer-to-salt weight ratio of 1:9 is recommended to achieve high porosity (~80-90%).[5] Stir the mixture to ensure a homogenous dispersion of the salt particles.
-
Casting: Pour the polymer/salt slurry into a PTFE mold. Ensure a level surface to obtain a scaffold of uniform thickness.
-
Solvent Evaporation: Place the mold in a fume hood at room temperature for 48-72 hours to allow for complete solvent evaporation.
-
Porogen Leaching: Immerse the dried polymer/salt composite in a large volume of deionized water. Stir the water gently to facilitate the leaching of the salt. Change the water 2-3 times daily for at least 3 days to ensure complete removal of the porogen.[5]
-
Drying: Freeze the leached scaffold at -20°C overnight and then lyophilize (freeze-dry) to remove all water, yielding a porous PiPMA scaffold.
Workflow for Scaffold Fabrication:
Protocol 2: Characterization of Scaffold Porosity
Porosity is a critical parameter that influences cell infiltration and nutrient diffusion.
Materials:
-
Scanning Electron Microscope (SEM)
-
ImageJ software
Procedure:
-
Sample Preparation: Cut a small cross-section of the scaffold and mount it on an SEM stub. Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
-
SEM Imaging: Acquire images of the scaffold's cross-section at various magnifications.
-
Image Analysis using ImageJ: a. Open the SEM image in ImageJ. b. Set the scale of the image using a known feature (e.g., the scale bar from the SEM). c. Convert the image to 8-bit grayscale. d. Adjust the threshold to differentiate between the pores (dark areas) and the polymer matrix (light areas). e. Use the "Analyze Particles" function to measure the area of the pores. f. Calculate the porosity as the ratio of the total pore area to the total image area.
Protocol 3: In Vitro Cell Viability Assessment using MTT Assay
This assay determines the cytocompatibility of the scaffold material.
Materials:
-
PiPMA scaffolds, sterilized (e.g., with 70% ethanol (B145695) followed by UV irradiation)
-
Cell line (e.g., NIH-3T3 fibroblasts or MC3T3-E1 osteoblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol (B130326) (acidified with 0.04 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Place sterile scaffold discs into a 24-well plate. Seed cells onto the scaffolds at a density of 1 x 10^4 to 5 x 10^4 cells per scaffold. Culture for 1, 3, and 7 days.
-
MTT Incubation: At each time point, transfer the scaffolds to a new 24-well plate. Add 500 µL of complete medium and 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution. Add 500 µL of acidified isopropanol to each well to dissolve the formazan crystals. Incubate on a shaker for 15-20 minutes.
-
Absorbance Measurement: Transfer 100 µL of the isopropanol solution from each well to a 96-well plate. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Higher absorbance values correlate with a greater number of viable cells.
Logical Flow of Cell Viability Assessment:
Signaling Pathways in Cell-Scaffold Interactions
The physical and chemical properties of a scaffold can influence cell behavior through various signaling pathways. While specific pathways for PiPMA are under investigation, interactions with methacrylate-based materials are known to affect key cellular processes.
Diagram of Potential Signaling Pathways:
The mechanical properties of the scaffold, such as stiffness, are sensed by cells through mechanotransduction. This process involves integrin-mediated adhesion to the scaffold surface, leading to the formation of focal adhesions and the generation of cytoskeletal tension. These physical cues can activate signaling pathways like the YAP/TAZ and ERK pathways, which in turn regulate gene expression related to cell proliferation and differentiation.
Conclusion
This compound and its derivatives hold significant potential for the fabrication of advanced tissue engineering scaffolds. By carefully controlling the synthesis and fabrication processes, scaffolds with tailored mechanical properties, porosity, and biocompatibility can be produced. The protocols provided here offer a foundation for researchers to explore the use of PiPMA in their specific tissue engineering applications. Further research is warranted to fully elucidate the specific cellular responses and signaling pathways modulated by these promising biomaterials.
References
Troubleshooting & Optimization
Preventing premature polymerization of Isopropyl methacrylate during synthesis
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the premature polymerization of Isopropyl methacrylate (B99206) (IPMA) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization during IPMA synthesis?
A1: Premature polymerization of Isopropyl methacrylate is a free-radical chain reaction. During synthesis, this reaction is most often initiated by the high temperatures used for the reaction and subsequent distillation, the presence of acid catalysts, or contamination with radical-initiating species like peroxides.[1] Undesired polymerization can lead to gel formation, reduced yield, and significant challenges in purification.[2]
Q2: Which polymerization inhibitors are recommended for IPMA synthesis and at what concentrations?
A2: Phenolic compounds are the most common and effective inhibitors for methacrylate synthesis. Hydroquinone (HQ) and its monomethyl ether (MEHQ) are widely used.[1][3] These inhibitors are typically added to the reaction mixture at the start of the synthesis. For storage and transport, MEHQ is often found in concentrations ranging from 10 to 300 parts per million (ppm).[1] For particularly challenging purification steps, a combination of inhibitors, such as a quinone and its enol derivative, may offer more robust protection.[2]
Q3: Is the presence of oxygen necessary when using inhibitors like MEHQ?
A3: Yes, it is critical. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent the initiation of polymerization.[1] The inhibitor itself does not directly stop the chain reaction; instead, it reacts with oxygen to form nitroxy radicals, which are the true terminating agents. Therefore, conducting the synthesis or storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) will render the inhibitor ineffective and can lead to rapid, uncontrolled polymerization.[1][4]
Q4: What are the optimal reaction and purification conditions to minimize polymerization risk?
A4: The synthesis of IPMA is typically an esterification reaction carried out under reflux.[3] To minimize the risk of polymerization, it is crucial to control the temperature. Using azeotropic distillation to remove the water byproduct with an entraining agent (e.g., trichloroethylene) allows the reaction to proceed at a lower temperature (around 68.5°C).[3] For purification, fractional distillation must be performed under reduced pressure.[3][5] This lowers the boiling point of the IPMA, significantly reducing the risk of thermally induced polymerization.
Q5: How can I prevent polymerization during the final distillation/purification step?
A5: The distillation step is high-risk due to the heat applied. To mitigate this:
-
Use Reduced Pressure: Always perform fractional distillation under a vacuum to lower the boiling point.[3]
-
Ensure Inhibitor Presence: The initial inhibitor may be consumed or removed during the reaction workup. It is a common practice to add a small, fresh amount of inhibitor before starting the distillation.[5]
-
Maintain Oxygen Supply: Do not perform the vacuum distillation under a hard, inert vacuum. A small, controlled bleed of air into the apparatus is necessary to ensure the phenolic inhibitor remains active.
Troubleshooting Guide: Premature Polymerization
This guide addresses the sudden appearance of gels, solids, or a rapid increase in viscosity during the synthesis process.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel/Solid Formation During Reaction | 1. Insufficient Inhibitor: The initial inhibitor concentration was too low or has been consumed. 2. Localized Overheating: "Hot spots" in the reaction vessel are initiating polymerization. 3. Contamination: Reactants or solvents are contaminated with peroxides or other radical initiators. | 1. Ensure the correct amount of inhibitor is added at the beginning of the reaction. 2. Maintain vigorous and consistent stirring to ensure even heat distribution. 3. Use high-purity, peroxide-free reagents and solvents. |
| Polymerization in the Distillation Flask | 1. High Temperature: The distillation temperature is too high, promoting thermal polymerization. 2. Inhibitor Depletion: The inhibitor was not carried over or was consumed before distillation. 3. Absence of Oxygen: The distillation is being run under a high vacuum with a full nitrogen/argon atmosphere, deactivating the inhibitor. | 1. Perform the distillation under reduced pressure to lower the boiling point of IPMA.[3][5] 2. Add a fresh portion of inhibitor (e.g., hydroquinone) to the crude product before heating.[5] 3. Ensure a small amount of air can enter the system or that sufficient dissolved oxygen is present. |
| Product Solidifies During Storage | 1. Inhibitor Depletion: The inhibitor has been consumed over a long storage period. 2. Improper Storage Conditions: Exposure to UV light or high temperatures.[1] 3. Inert Atmosphere: The monomer is stored under a nitrogen or argon blanket, which deactivates phenolic inhibitors.[1][4] | 1. Monitor the inhibitor concentration over time. 2. Store the monomer in a cool, dark place, away from direct sunlight.[6] 3. Store with a headspace of air, not an inert gas. The container should be tightly sealed to prevent evaporation and contamination.[6] |
Key Synthesis & Prevention Parameters
The following table summarizes the critical parameters for successfully synthesizing this compound while preventing premature polymerization.
| Parameter | Recommended Condition | Rationale | Supporting Data / Source |
| Inhibitor Type | Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ) | Effective free-radical scavengers for methacrylates. | [1][3] |
| Inhibitor Concentration | 10 - 300 ppm (in final product for storage); higher during synthesis may be needed. | Balances stability with the need for eventual polymerization by the end-user. | [1][7] |
| Atmosphere | Presence of dissolved oxygen is required. | Activates phenolic inhibitors like MEHQ and HQ.[1] | Do not use a fully inert (e.g., N₂) atmosphere.[4] |
| Reaction Temperature | ~68.5 °C (with trichloroethylene (B50587) azeotrope) | Low enough to minimize thermal polymerization while allowing for efficient water removal. | [3] |
| Purification Method | Fractional Distillation under Reduced Pressure | Lowers the boiling point to prevent thermally induced polymerization. | [3][5] |
Experimental Protocol: Synthesis of this compound
This protocol details the direct esterification of methacrylic acid with isopropyl alcohol, incorporating steps to prevent premature polymerization.
Materials:
-
Methacrylic Acid (MAA)
-
Isopropyl Alcohol (IPA)
-
Strong acid catalyst (e.g., 98% Sulfuric Acid)
-
Polymerization inhibitor (e.g., Hydroquinone)
-
Azeotropic entrainer (e.g., Trichloroethylene or Benzene)
-
Sodium carbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄)
Procedure:
-
Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap, condenser, and magnetic stirrer.
-
Charging Reactants: To the reaction flask, add methacrylic acid, a slight excess of isopropyl alcohol (e.g., 1.1 to 1.5 molar equivalents), the azeotropic entrainer, and the polymerization inhibitor (e.g., hydroquinone).[3]
-
Catalyst Addition: While stirring, carefully add the strong acid catalyst to the mixture.
-
Azeotropic Reflux: Heat the mixture to reflux. Water produced during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is near completion.[3] The temperature should remain relatively constant near the boiling point of the azeotrope.[3]
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully wash the mixture with a sodium carbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove residual salts and water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Inhibitor Addition for Distillation: Filter off the drying agent. Add a small, fresh amount of polymerization inhibitor to the crude IPMA product.[5] This is a critical step to ensure stability during heating.
-
Vacuum Distillation: Purify the this compound by fractional distillation under reduced pressure.[3] Ensure the system is not completely free of air to maintain inhibitor activity.
-
Storage: Store the purified, inhibited IPMA in a tightly sealed container in a cool, dark place with an air headspace.[6]
Diagrams
Caption: Troubleshooting workflow for premature polymerization.
Caption: Simplified mechanism of polymerization inhibition.
Caption: Synthesis workflow with key risk points highlighted.
References
- 1. benchchem.com [benchchem.com]
- 2. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 3. This compound | 4655-34-9 | Benchchem [benchchem.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. US2636049A - Normal and this compound production - Google Patents [patents.google.com]
- 6. scipoly.com [scipoly.com]
- 7. Reddit - The heart of the internet [reddit.com]
Optimizing initiator concentration for Isopropyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for isopropyl methacrylate (B99206) (IPMA) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during IPMA polymerization experiments.
Question: Why is my IPMA polymerization failing to initiate or proceeding too slowly?
Possible Causes and Solutions:
-
Oxygen Inhibition: Dissolved oxygen in the monomer or solvent can inhibit free radical polymerization.
-
Solution: Degas the polymerization mixture before initiating the reaction. This can be achieved by bubbling an inert gas like nitrogen or argon through the mixture or by using freeze-pump-thaw cycles.[1]
-
-
Low Initiator Concentration: An insufficient amount of initiator will generate radicals too slowly to overcome inhibition and propagate the polymerization effectively.
-
Low Temperature: The decomposition rate of many common initiators (like benzoyl peroxide) is temperature-dependent.
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator. If using a redox initiation system, the reaction can often proceed at lower temperatures.[2]
-
-
Presence of Inhibitors: Commercial monomers like IPMA are supplied with inhibitors (e.g., hydroquinone (B1673460) or MEHQ) to prevent premature polymerization during storage.[1]
-
Solution: Remove the inhibitor before polymerization by washing the monomer with an alkaline solution or by passing it through an inhibitor removal column. Alternatively, a higher initiator concentration can be used to overcome the inhibitor's effect.[1]
-
-
Water Contamination: Water can interfere with the polymerization process, especially with certain initiator systems.[1]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store monomers and reagents in a dry environment.
-
Question: My polymerization is proceeding too quickly and is difficult to control. What should I do?
Possible Causes and Solutions:
-
Excessive Initiator Concentration: A high concentration of initiator leads to a rapid generation of free radicals, causing a very fast and potentially exothermic reaction.[3][4]
-
Solution: Reduce the initiator concentration. A systematic study with varying concentrations is recommended to find the optimal level for controlled polymerization.
-
-
High Temperature: Higher reaction temperatures increase the rate of initiator decomposition and propagation.
-
Solution: Lower the reaction temperature to achieve a more controlled polymerization rate.
-
-
Trommsdorff Effect (Gel Effect): In bulk or concentrated solution polymerization, the viscosity of the medium increases significantly, which can reduce the termination rate and lead to a rapid, uncontrolled increase in the polymerization rate.
-
Solution: Consider performing the polymerization in a more dilute solution to mitigate the gel effect.
-
Question: The resulting poly(isopropyl methacrylate) (PIPMA) has a very low molecular weight. How can I increase it?
Possible Causes and Solutions:
-
High Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[4][5]
-
Solution: Decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination.[6]
-
-
Chain Transfer Reactions: The presence of chain transfer agents (including some solvents) can limit the growth of polymer chains.
-
Solution: Choose a solvent with a low chain transfer constant.
-
-
High Temperature: Increased temperature can lead to higher rates of termination and chain transfer, resulting in lower molecular weight.
-
Solution: Conduct the polymerization at a lower temperature, ensuring it is still sufficient for initiator decomposition.
-
Question: My final polymer contains bubbles. How can I prevent this?
Possible Causes and Solutions:
-
Boiling of Monomer: A highly exothermic reaction can cause the local temperature to exceed the boiling point of the monomer, leading to bubble formation.[1]
-
Solution: Control the reaction temperature using a water bath or other cooling methods. Reduce the initiator concentration to slow down the reaction rate and heat generation.
-
-
Dissolved Gas: If the monomer was not properly degassed, dissolved gases can come out of solution as the temperature rises.
-
Solution: Thoroughly degas the monomer and solvent before starting the polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for an initiator like benzoyl peroxide (BPO) in IPMA polymerization?
A1: While the optimal concentration depends on various factors (temperature, desired molecular weight, etc.), a common starting point for BPO in methacrylate polymerization is in the range of 0.1 to 1.0 wt% relative to the monomer.[4][7] For redox systems, such as BPO with N,N-dimethylaniline (DMA), concentrations can also be in this range, with the ratio of initiator to accelerator being a critical parameter.[3][7]
Q2: How does initiator concentration affect the properties of the final polymer?
A2: The initiator concentration has a significant impact on the final polymer's properties:
-
Molecular Weight: Generally, a higher initiator concentration leads to a lower average molecular weight.[4][5]
-
Polymerization Rate: Increasing the initiator concentration typically increases the rate of polymerization.[3][4]
-
Mechanical Properties: There is often an optimal initiator concentration to achieve the best mechanical properties like compressive and flexural strength. Exceeding this concentration can lead to a decrease in these properties due to lower molecular weight.[2][7]
-
Monomer Conversion: A higher initiator concentration can lead to a higher final monomer conversion, up to a certain point.[2][7]
Q3: Can I use the same initiator for both thermal and redox-initiated polymerization?
A3: Yes, some initiators like benzoyl peroxide can be used in both thermal and redox systems. For thermal initiation, BPO is decomposed by heat. In a redox system, BPO is paired with a reducing agent (an accelerator or co-initiator) like N,N-dimethylaniline (DMA), which allows the polymerization to proceed at much lower temperatures, even room temperature.[8]
Data Presentation
Table 1: Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Methacrylate Polymerization Properties (Illustrative Data based on similar methacrylate systems)
| BPO Concentration (wt%) | Polymerization Rate | Average Molecular Weight (Mw) | Monomer Conversion (%) | Compressive Strength |
| 0.1 | Low | High | Moderate | Increases with concentration |
| 0.3 | Moderate | Medium | High[4][7] | Optimal[7] |
| 0.6 | High | Low | High[2] | May start to decrease |
| 1.0 | Very High | Very Low | High | Lower than optimal |
Note: This table presents general trends observed in methacrylate polymerizations. The optimal values for IPMA may vary and should be determined experimentally.
Experimental Protocols
Protocol: Optimization of Initiator Concentration for Bulk Polymerization of IPMA
-
Monomer Preparation: If the IPMA monomer contains an inhibitor, pass it through an inhibitor removal column.
-
Reaction Setup: In a series of reaction vessels (e.g., glass vials or a round-bottom flask with a magnetic stirrer), add a measured amount of purified IPMA.
-
Initiator Addition: To each vessel, add a different concentration of the initiator (e.g., benzoyl peroxide ranging from 0.1 wt% to 1.0 wt%). Ensure the initiator is fully dissolved.
-
Degassing: Purge each reaction vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Polymerization: Place the sealed vessels in a constant temperature bath set to the desired reaction temperature (e.g., 60-80°C for BPO).
-
Monitoring: Monitor the reaction progress over time. This can be done by observing the increase in viscosity or by taking samples at different time points to determine monomer conversion via techniques like gravimetry or spectroscopy.
-
Termination and Isolation: Once the desired conversion is reached or the reaction is complete, cool the vessels to stop the polymerization. The polymer can be isolated by precipitating it in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[9]
-
Characterization: Characterize the resulting poly(this compound) for properties such as molecular weight (e.g., via Gel Permeation Chromatography - GPC) and monomer conversion.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. groups.chem.cmu.edu [groups.chem.cmu.edu]
Effect of solvent on the polymerization kinetics of Isopropyl methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of isopropyl methacrylate (B99206) (IPMA).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of a solvent on the free-radical polymerization of isopropyl methacrylate?
A1: The choice of solvent can significantly influence the free-radical polymerization of methacrylates like this compound. Key solvent properties such as polarity and the ability to form hydrogen bonds can affect the polymerization rate, the molecular weight of the resulting polymer, and even its tacticity (the stereochemistry of the polymer chain).[1] While extensive data specifically for IPMA is limited, general principles from other methacrylates, like methyl methacrylate (MMA), are often applicable. For instance, solvents capable of hydrogen bonding with the carbonyl group of the methacrylate monomer can influence the stereochemistry of the polymer chain.[1]
Q2: How does solvent polarity, in particular, affect the polymerization kinetics?
A2: Solvent polarity can impact the individual steps of polymerization (initiation, propagation, and termination). For atom transfer radical polymerization (ATRP), a type of controlled radical polymerization, studies on other methacrylates have shown that the rate of activation of the initiator is strongly affected by the solvent's polarity. More polar solvents can lead to a significant increase in the activation rate constant.
Q3: Can the solvent choice influence the molecular weight of the final poly(this compound)?
A3: Yes, the solvent can affect the molecular weight of the polymer. This can occur through chain transfer reactions to the solvent, where a growing polymer chain terminates by abstracting an atom from a solvent molecule, initiating a new, smaller polymer chain. The extent of chain transfer depends on the specific solvent and the reaction conditions. Additionally, solvents can influence the termination rate, which in turn affects the kinetic chain length and thus the molecular weight.
Q4: What are common initiators used for the polymerization of this compound?
A4: For free-radical polymerization of this compound, common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[2] For redox initiation systems, a combination of an oxidizing and a reducing agent can be used. The choice of initiator will depend on the desired reaction temperature and the specific polymerization technique being employed.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Slow or No Polymerization | 1. Inhibitor not removed: Commercial monomers contain inhibitors to prevent premature polymerization during storage. 2. Low initiator concentration or inactive initiator: The initiator may have degraded over time or the concentration may be too low. 3. Presence of oxygen: Oxygen is a potent inhibitor of free-radical polymerization. 4. Low temperature: The reaction temperature may be too low for the chosen initiator to decompose at an appropriate rate. | 1. Remove the inhibitor: Pass the monomer through a column of activated basic alumina (B75360) or perform a wash with an alkaline solution followed by drying. 2. Use fresh initiator and optimize concentration: Use a fresh batch of initiator and consider increasing the concentration after careful review of the experimental plan. 3. Degas the reaction mixture: Use techniques like freeze-pump-thaw cycles, sparging with an inert gas (e.g., nitrogen or argon), or sonication to remove dissolved oxygen. 4. Increase the temperature: Ensure the reaction temperature is appropriate for the half-life of the chosen initiator. |
| Low Polymer Yield | 1. Premature termination: Chain transfer to monomer, solvent, or impurities can lead to the formation of low molecular weight polymers that may be lost during purification. 2. Incomplete monomer conversion: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Purify monomer and solvent: Ensure all reagents are free from impurities that can act as chain transfer agents. 2. Increase reaction time: Monitor the reaction progress over time to determine the optimal reaction duration for achieving high conversion. |
| Formation of Bubbles in the Polymer | 1. Boiling of the monomer or solvent: The polymerization of methacrylates is highly exothermic, which can lead to a rapid increase in temperature, causing the monomer or solvent to boil. 2. Nitrogen evolution from AIBN: If AIBN is used as the initiator, nitrogen gas is evolved upon its decomposition. | 1. Improve heat dissipation: Conduct the polymerization in a water bath or use a reaction setup that allows for efficient heat removal. Consider a semi-batch process where the monomer is added gradually. 2. Control the rate of initiation: Use a lower initiator concentration or a lower temperature to slow down the rate of nitrogen evolution. |
| Inconsistent Molecular Weight | 1. Fluctuations in temperature: Poor temperature control can lead to variations in the rates of initiation, propagation, and termination, resulting in inconsistent molecular weights. 2. Presence of impurities: Impurities can act as chain transfer agents, leading to lower molecular weights. | 1. Ensure stable temperature control: Use a reliable thermostat or oil bath to maintain a constant reaction temperature. 2. Use high-purity reagents: Purify the monomer and solvent before use to remove any interfering impurities. |
Experimental Protocols
General Protocol for Free-Radical Solution Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of IPMA in a solvent. The specific conditions (initiator concentration, temperature, and solvent) may need to be optimized for your specific research goals.
1. Materials:
-
This compound (IPMA), inhibitor removed
-
Solvent (e.g., toluene, benzene, ethyl acetate), anhydrous grade
-
Initiator (e.g., AIBN, BPO)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., methanol (B129727), hexane)
2. Procedure:
-
Monomer and Solvent Preparation:
-
To remove the inhibitor (typically hydroquinone (B1673460) or its monomethyl ether), pass the IPMA monomer through a column packed with activated basic alumina.
-
Ensure the solvent is dry and free of impurities by using an appropriate purification method, such as distillation.
-
-
Reaction Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet/outlet.
-
Add the desired amount of solvent and IPMA monomer to the reaction flask.
-
Degas the solution by bubbling a gentle stream of inert gas through it for at least 30 minutes to remove dissolved oxygen. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
-
Polymerization:
-
Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and maintain this temperature for the duration of the polymerization.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the monomer conversion (e.g., by gravimetry, NMR, or chromatography).
-
-
Purification of the Polymer:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Quantitative Data Summary
Table 1: Kinetic Parameters for the Polymerization of this compound in Benzene at 30°C
| Parameter | Value |
| Propagation Rate Constant (kp) | 141 L mol-1 s-1 |
| Termination Rate Constant (2kt) | 11.6 x 106 L mol-1 s-1 |
| Source: Yokota, K., Kagiya, T., & Fukui, K. (1968). Rate constants for the radical polymerization of this compound. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(5), 1329-1334. |
Table 2: Physical Properties of Poly(this compound)
| Property | Value |
| Glass Transition Temperature (Tg) | 81 °C |
| Density | 1.033 g/cm3 |
| Refractive Index | 1.477 |
| Source: General polymer handbooks and databases. |
Visualizations
Caption: Experimental workflow for the free-radical solution polymerization of this compound.
Caption: Logical relationship between solvent properties and their effect on polymerization kinetics and polymer properties.
References
Troubleshooting slow or incomplete Isopropyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow or incomplete isopropyl methacrylate (B99206) (IPMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: My IPMA polymerization is not initiating or is extremely slow. What are the common causes?
A1: A failure to initiate or a very slow polymerization is typically due to one of the following factors:
-
Oxygen Inhibition: Dissolved oxygen is a primary inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form stable peroxy radicals, which terminate the polymerization chain. This effect continues until all dissolved oxygen is consumed.[1][2][3][4]
-
Ineffective Initiator: The chosen initiator may be unsuitable for the reaction temperature, or it may have decomposed due to improper storage.[3][5]
-
Presence of Inhibitors: Commercial monomers contain inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage.[6][7] These must be removed or overcome by the initiator for the reaction to proceed.
-
Low Temperature: The reaction temperature may be too low for the initiator to decompose at an adequate rate.[5][8]
Q2: The polymerization starts but proceeds very slowly (retardation). What could be the issue?
A2: Retardation, or a slow polymerization rate, can be caused by:
-
Insufficient Initiator Concentration: The amount of initiator may be too low to generate enough free radicals to propagate the reaction effectively.
-
Low Reaction Temperature: Increasing the temperature generally increases the rate of both initiator decomposition and propagation.[5][9]
-
Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, slowing the reaction.[10]
Q3: My polymerization is incomplete, leaving a high amount of residual monomer. Why is this happening?
A3: Incomplete conversion can result from several factors:
-
Premature Termination: This can be caused by a high concentration of initiator, leading to a rapid initial reaction that depletes the monomer before high molecular weight polymers can form. It can also be caused by the presence of oxygen or other inhibitors.[1][2]
-
Gel Effect (Trommsdorff–Norrish effect): At high conversions, the viscosity of the reaction mixture increases significantly. This slows down the termination reactions, leading to an acceleration of the polymerization rate. However, if the monomer concentration becomes too low, the reaction can stop before reaching full conversion.
-
Insufficient Reaction Time: The polymerization may simply not have been allowed to proceed for a long enough duration.
Q4: Can the choice of solvent affect my IPMA polymerization?
A4: Yes, the solvent can influence the polymerization rate, molecular weight, and tacticity of the resulting polymer.[6] The polarity of the solvent and its ability to form hydrogen bonds with the monomer and the growing polymer chain are key factors.[6] For instance, in the polymerization of methyl methacrylate (MMA), solvents capable of hydrogen bonding can influence the stereochemistry of the polymer chain.[6]
Troubleshooting Guide
Problem 1: Polymerization Fails to Initiate or is Extremely Slow
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | Thoroughly degas the monomer and solvent. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing at least three freeze-pump-thaw cycles.[3][4] |
| Ineffective Initiator | Ensure the initiator is appropriate for the reaction temperature. For example, AIBN is typically used at temperatures between 60-80 °C.[3][5] Store initiators according to the manufacturer's instructions. |
| Presence of Inhibitor | Remove the inhibitor from the monomer before use by passing it through a column of basic alumina (B75360) or by distillation. |
| Low Temperature | Increase the reaction temperature to enhance the rate of initiator decomposition and propagation.[5][8] |
Problem 2: Polymerization is Very Slow (Retardation)
| Possible Cause | Suggested Solution |
| Low Initiator Concentration | Increase the initiator concentration. A typical starting point is 0.1-1.0 mol% relative to the monomer. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10 °C. |
| Impure Reagents | Use purified monomer and high-purity solvents. Impurities can act as inhibitors or chain transfer agents.[10] |
Problem 3: Incomplete Polymerization
| Possible Cause | Suggested Solution |
| Premature Termination | Optimize the initiator concentration. A lower concentration may lead to a more controlled polymerization and higher conversion. |
| Insufficient Reaction Time | Extend the polymerization time and monitor the conversion at regular intervals. |
| Gel Effect Issues | If the reaction stops prematurely due to high viscosity, consider performing the polymerization in solution to better manage the gel effect. |
Experimental Protocols
Protocol 1: Removal of Inhibitor from Isopropyl Methacrylate
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from the IPMA monomer.
Materials:
-
This compound (with inhibitor)
-
Basic alumina
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Fill the column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified. A general guideline is a 10:1 ratio of monomer volume to alumina volume.
-
Gently tap the column to pack the alumina.
-
Slowly add the IPMA monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
Use the purified monomer immediately, as it will be susceptible to spontaneous polymerization.
Protocol 2: Degassing by Freeze-Pump-Thaw
Objective: To remove dissolved gases, particularly oxygen, from the reaction mixture.[4]
Materials:
-
Reaction mixture (monomer, initiator, solvent)
-
Schlenk flask
-
High-vacuum line
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Place the reaction mixture into a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Freeze the mixture by immersing the flask in a Dewar of liquid nitrogen until it is completely solid.[4]
-
Once frozen, open the flask to the vacuum and evacuate for 10-15 minutes.[4]
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen.
-
Allow the mixture to thaw completely. You may observe bubbling as dissolved gases are released.[4]
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.[4]
Diagrams
References
- 1. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 2. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. This compound | 4655-34-9 | Benchchem [benchchem.com]
- 7. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 8. Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing bubble formation in bulk polymerization of Isopropyl methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing bubble formation during the bulk polymerization of Isopropyl Methacrylate (B99206) (IPMA).
Troubleshooting Guide: Minimizing Bubble Formation
Bubble formation is a common issue in the bulk polymerization of isopropyl methacrylate, often compromising the optical and mechanical properties of the final polymer. The following guide provides a systematic approach to identifying and resolving the root causes of bubble formation.
Diagram: Troubleshooting Workflow for Bubble Formation in IPMA Polymerization
Caption: Troubleshooting workflow for bubble formation in IPMA polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of bubble formation in the bulk polymerization of this compound (IPMA)?
A1: There are three main contributors to bubble formation in the bulk polymerization of IPMA:
-
Dissolved Gases: The monomer can contain dissolved gases, primarily oxygen and nitrogen. As the exothermic polymerization reaction proceeds, the temperature of the mixture increases, reducing the solubility of these gases and causing them to nucleate and form bubbles.[1] Oxygen can also inhibit the polymerization, leading to localized areas of incomplete reaction where bubbles can form.[1]
-
Monomer Boiling: The polymerization of methacrylates is a highly exothermic process. If the heat generated is not effectively dissipated, the local temperature can exceed the boiling point of the IPMA monomer, leading to the formation of vapor bubbles.[2] This is particularly problematic in bulk polymerization due to the increasing viscosity of the reaction medium, which hinders heat transfer.
-
Initiator Decomposition: Some free-radical initiators can produce gaseous byproducts upon decomposition, which can get trapped in the polymer matrix as bubbles.
Q2: How can I effectively remove dissolved gases from the IPMA monomer?
A2: Degassing the monomer before initiating polymerization is a critical step. Several methods can be employed:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the liquid monomer for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[3] This is a relatively simple and effective method for many applications.
-
Freeze-Pump-Thaw Cycles: This is a highly effective method for thorough degassing.[3] The monomer is frozen using a cold bath (e.g., liquid nitrogen), and a vacuum is applied to remove the gases above the frozen solid. The flask is then sealed, and the monomer is allowed to thaw, releasing dissolved gases into the headspace. This cycle is typically repeated three times to ensure complete removal of dissolved gases.[3]
-
Sonication: Using an ultrasonic bath can also aid in the removal of dissolved gases from the monomer.[4]
Q3: What is the effect of temperature on bubble formation and how can I control it?
A3: Temperature plays a crucial role in bubble formation. Higher temperatures increase the rate of polymerization and the rate of initiator decomposition, leading to a more rapid release of heat.[1] This can cause localized boiling of the monomer and a decrease in the solubility of dissolved gases.
To control the temperature:
-
Use a constant temperature bath: Conducting the polymerization in a water or oil bath helps to dissipate the heat generated and maintain a stable temperature.
-
Lower the polymerization temperature: While this will slow down the reaction rate, it will also reduce the risk of monomer boiling and allow for better control of the exotherm.
-
Ensure efficient stirring: In the initial stages of polymerization, good agitation can help with uniform heat distribution. However, this becomes difficult as the viscosity increases.
Q4: How does the initiator concentration affect bubble formation?
A4: The initiator concentration directly influences the polymerization rate.
-
High Initiator Concentration: A higher concentration of initiator leads to a faster polymerization rate and a more pronounced exothermic effect, increasing the likelihood of bubble formation.[5][6] It also results in polymer chains with lower molecular weight.[7]
-
Low Initiator Concentration: A lower initiator concentration will slow down the polymerization, allowing for better heat dissipation and reducing the risk of bubble formation.[2][7]
It is important to find an optimal initiator concentration that provides a reasonable reaction rate without causing excessive heat generation.
Q5: What is the Trommsdorff effect and how does it contribute to bubble formation in IPMA polymerization?
A5: The Trommsdorff effect, also known as the gel effect, is an autoacceleration of the polymerization rate that occurs at high conversions. As the polymer is formed, the viscosity of the medium increases significantly. This restricts the mobility of the growing polymer chains, making it difficult for them to terminate by combination or disproportionation. However, the smaller monomer molecules can still diffuse to the active radical sites, so the propagation reaction continues at a high rate. This leads to a rapid increase in temperature, which can cause monomer boiling and bubble formation.
To mitigate the Trommsdorff effect:
-
Conduct the polymerization at a lower temperature.
-
Use a lower initiator concentration.
-
Introduce a chain transfer agent to help control the molecular weight and reduce the viscosity buildup.
-
Consider a two-stage polymerization: Start at a higher temperature for initiation and then lower the temperature as the viscosity increases.
Data and Experimental Protocols
Table 1: Qualitative Effects of Key Parameters on Bubble Formation in IPMA Bulk Polymerization
| Parameter | Effect of Increase on Bubble Formation | Rationale |
| Polymerization Temperature | Increases Likelihood | Faster reaction rate, increased exotherm, lower gas solubility.[1] |
| Initiator Concentration | Increases Likelihood | Faster reaction rate, more pronounced exotherm.[5][6] |
| Monomer Purity (presence of dissolved gas) | Increases Likelihood | Dissolved gases come out of solution at higher temperatures.[1] |
| Viscosity of Reaction Medium | Increases Likelihood | Hinders heat dissipation and traps bubbles. |
| External Pressure | Decreases Likelihood | Suppresses the formation and expansion of bubbles. |
Experimental Protocol: Bubble-Free Bulk Polymerization of this compound
This protocol provides a general framework for minimizing bubble formation. Specific parameters may need to be optimized for your particular application.
Materials:
-
This compound (IPMA), inhibitor removed
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel (e.g., glass tube or flask) with a sealable cap
-
Constant temperature bath (e.g., water or oil bath)
-
Inert gas source (Nitrogen or Argon) with a sparging needle
-
Vacuum source (for freeze-pump-thaw)
-
Schlenk line (optional, for advanced degassing)
Procedure:
-
Monomer Preparation (Degassing):
-
Method A: Inert Gas Sparging: Place the desired amount of IPMA in the reaction vessel. Insert a long needle connected to the inert gas source below the surface of the liquid and a short vent needle. Bubble the inert gas through the monomer for 30-60 minutes.[3]
-
Method B: Freeze-Pump-Thaw (for more rigorous degassing):
-
Place the IPMA in a suitable flask (e.g., a Schlenk flask).
-
Freeze the monomer by immersing the flask in a cold bath (e.g., liquid nitrogen).
-
Once completely frozen, apply a high vacuum to the flask for several minutes.
-
Close the flask to the vacuum and allow the monomer to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.[3]
-
-
-
Initiator Addition:
-
Under an inert atmosphere (if possible), add the desired amount of initiator (e.g., AIBN, typically 0.1-0.5 wt%) to the degassed monomer.
-
Gently swirl or stir the mixture until the initiator is fully dissolved. Avoid vigorous shaking which can reintroduce air.
-
-
Polymerization:
-
Seal the reaction vessel.
-
Place the vessel in a constant temperature bath set to the desired polymerization temperature (e.g., 50-70 °C for AIBN). A lower temperature will generally result in a slower reaction with less bubble formation.
-
Allow the polymerization to proceed for the desired amount of time. The time will depend on the temperature, initiator concentration, and desired conversion.
-
Monitor the reaction for any signs of excessive exotherm or bubble formation.
-
-
Post-Polymerization:
-
Once the desired conversion is reached, cool the reaction vessel to stop the polymerization.
-
The resulting polymer can then be removed from the vessel.
-
Diagram: Experimental Workflow for Bubble-Free IPMA Polymerization
Caption: Experimental workflow for minimizing bubble formation in IPMA polymerization.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. pure.tue.nl [pure.tue.nl]
- 3. How To [chem.rochester.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Isopropyl Methacrylate (IPMA) Monomer Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Isopropyl methacrylate (B99206) (IPMA) monomer for their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to failed or incomplete purification in a question-and-answer format.
Issue 1: Premature Polymerization During Purification
-
Question: My IPMA monomer is polymerizing in the distillation flask. How can I prevent this?
-
Answer: Premature polymerization during distillation is a common issue, often triggered by excessive heat.[1][2] To mitigate this, it is recommended to perform the distillation under reduced pressure, which lowers the boiling point of the monomer.[1][2] Additionally, ensure that a polymerization inhibitor is present in the distillation mixture. Sometimes, it is beneficial to add the inhibitor in two stages: once at the beginning of the reaction and again before fractional distillation.[2]
-
Question: Can light or air cause my purified monomer to polymerize during storage?
-
Answer: Yes, IPMA can be sensitive to heat and light during long-term storage, which can lead to polymerization.[3][4][5][6] It is crucial to store the purified monomer in a cool, dark place. The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[7] If immediate use is not possible, store it in a tightly sealed container in a dry and well-ventilated place, and consider refrigeration.[8]
Issue 2: Incomplete Inhibitor Removal
-
Question: I performed a caustic wash, but my subsequent polymerization reaction is still inhibited. What went wrong?
-
Answer: Incomplete inhibitor removal can occur if the washing procedure is not thorough enough. It is recommended to perform multiple washes with an aqueous sodium hydroxide (B78521) (NaOH) solution.[9][10][11] Typically, washing two to three times is sufficient.[10] The effectiveness of the wash can sometimes be visually confirmed, as the aqueous phase may develop a brown color from the oxidized phenolate (B1203915), which is then discarded.[12] After the NaOH washes, it is also important to wash with distilled water to remove any remaining alkali.[11]
-
Question: Is there an alternative to caustic washing for removing inhibitors like MEHQ (monomethyl ether hydroquinone)?
-
Answer: Yes, passing the monomer through a column of basic alumina (B75360) is a common and effective alternative to washing with NaOH.[9][10] This method is particularly useful for small-scale purification.[9] Pre-packed disposable columns designed to remove inhibitors like hydroquinone (B1673460) (HQ) and MEHQ are also commercially available and offer a convenient option.[13]
Issue 3: Water Contamination in the Purified Monomer
-
Question: After washing my IPMA with aqueous NaOH, how can I be sure all the water is removed?
-
Answer: Water contamination is a valid concern after aqueous washing steps. To remove residual water, the monomer should be dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), for 30-60 minutes with stirring.[7][14] Following the drying period, the monomer should be filtered or decanted from the drying agent.[7]
Issue 4: Choosing the Right Purification Method
-
Question: When is distillation the preferred method of purification?
-
Answer: Fractional distillation is the preferred method for achieving high-purity IPMA, especially after synthesis via esterification.[1][2] This process is effective at separating the monomer from unreacted starting materials (like methacrylic acid and isopropyl alcohol), catalysts, and other byproducts based on differences in their boiling points.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to IPMA and its purification.
| Parameter | Value | Source(s) |
| Physical Properties | ||
| Molecular Weight | 128.17 g/mol | [3][4] |
| Boiling Point | 125 °C (257 °F) at 760 mmHg | [3][4] |
| Density | 0.8847 g/cm³ at 20 °C (68 °F) | [3][4] |
| Water Solubility | Insoluble (<1 mg/ml at 21 °C or 70 °F) | [3][4][5] |
| Inhibitor Concentrations | ||
| Typical MEHQ in commercial monomer | 15 ppm | [15] |
| 100 ppm | [16] | |
| Purification Parameters | ||
| NaOH wash solution concentration | 2% - 5% aqueous solution | [9][14] |
| Azeotrope with water and isopropanol | ~68.5 °C | [1] |
Experimental Protocols
Protocol 1: Purification of IPMA by Caustic Washing
-
Initial Wash: Place the crude IPMA monomer in a separatory funnel. Add an equal volume of a 5% aqueous NaOH solution.[9]
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, which may be colored due to the formation of the phenolate salt of the inhibitor, should be drained and discarded.[12][16]
-
Repeat: Repeat the washing step two more times with fresh NaOH solution.[10]
-
Water Wash: Wash the monomer with an equal volume of distilled water to remove any residual NaOH.[9][11] Drain and discard the aqueous layer.
-
Drying: Transfer the washed monomer to a clean, dry flask. Add anhydrous magnesium sulfate or sodium sulfate (approximately 10-20 g per 100 mL of monomer) and stir for 30-60 minutes.[7]
-
Final Product: Filter or decant the purified IPMA from the drying agent. The purified monomer should be used immediately or stored appropriately.[7]
Protocol 2: Purification of IPMA by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer and the inhibitor concentration.
-
Loading: Carefully add the crude IPMA monomer to the top of the column.
-
Elution: Allow the monomer to pass through the alumina column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collection: Collect the purified monomer as it elutes from the column.
-
Storage: The purified, uninhibited monomer should be used immediately.[7]
Note: Commercially available pre-packed inhibitor removal columns can be used for convenience and are often recommended for smaller scale purifications.[13]
Protocol 3: Purification of IPMA by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude IPMA in the distillation flask to prevent polymerization during heating.[2]
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Heat the distillation flask using a heating mantle.
-
Fraction Collection: Carefully control the temperature and pressure to separate the fractions. Collect the high-purity IPMA fraction at its reduced-pressure boiling point.[1][2]
-
Storage: Store the purified IPMA appropriately, noting that it is no longer inhibited.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for IPMA purification issues.
References
- 1. This compound | 4655-34-9 | Benchchem [benchchem.com]
- 2. US2636049A - Normal and this compound production - Google Patents [patents.google.com]
- 3. This compound | C7H12O2 | CID 20769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 4655-34-9 [amp.chemicalbook.com]
- 6. This compound | 4655-34-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scipoly.com [scipoly.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. rsc.org [rsc.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Removing polymerization inhibitors from Isopropyl methacrylate
Technical Support Center: Isopropyl Methacrylate (B99206)
This guide provides troubleshooting advice and answers to frequently asked questions concerning the removal of polymerization inhibitors from isopropyl methacrylate (IPMA).
Troubleshooting Guide
Issue 1: My polymerization reaction with this compound is failing or showing a long induction period.
-
Possible Cause: The polymerization inhibitor, typically hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), has not been removed or was only partially removed. These compounds scavenge free radicals, preventing the initiation of polymerization.[1][2]
-
Solution: You must remove the inhibitor from the monomer before use. Common methods include passing the monomer through a column of basic alumina (B75360) or washing it with an alkaline solution.[3][4][5] For sensitive polymerization reactions, complete removal is critical.
Issue 2: The this compound is too viscous to pass through the inhibitor removal column.
-
Possible Cause: While this compound is not exceptionally viscous at room temperature, high viscosity can be an issue with other, longer-chain methacrylates.[6] If you are working in a cold environment, the monomer's viscosity may have increased.
-
Solution: If flow is too slow, you can dilute the monomer with a suitable, volatile, and non-polar solvent that can be easily removed after purification, for example, by using a rotary evaporator.[3] Alternatively, applying gentle positive pressure with an inert gas (like nitrogen or argon) can help push the monomer through the column.[7]
Issue 3: The monomer appears cloudy after passing through the alumina column.
-
Possible Cause: Fine particles of the alumina adsorbent have washed through the column's filter plug (e.g., glass wool or cotton).[6]
-
Solution: Re-pack the column, ensuring the plug is tight enough to retain the alumina particles. Placing a small layer of sand on top of the plug before adding the alumina can also serve as an effective barrier.[6]
Issue 4: Polymerization failed even after performing an alkaline wash to remove the inhibitor.
-
Possible Cause 1: Water Contamination. The washing procedure introduces water into the monomer. If not dried thoroughly, residual water can interfere with certain types of polymerization.[6]
-
Solution 1: After the alkaline and subsequent neutral washes, ensure the monomer is dried with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration or decantation.[6][8]
-
Possible Cause 2: Incomplete Inhibitor Removal. The washing process may not have been sufficient to remove all of the inhibitor.
-
Solution 2: Repeat the washing procedure. Typically, three washes with a 5% NaOH solution are recommended to effectively remove phenolic inhibitors.[8][9]
Issue 5: The purified this compound polymerized in the storage bottle before I could use it.
-
Possible Cause: Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or oxygen.[6][7]
-
Solution: It is strongly recommended to use the purified monomer immediately after removing the inhibitor.[6][7] If short-term storage is absolutely necessary, keep the monomer at a low temperature (in a refrigerator), under an inert atmosphere (nitrogen or argon), and in a dark container to minimize exposure to light.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization inhibitors in this compound? A1: Commercial this compound is most commonly stabilized with phenolic inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during shipping and storage.[1][10]
Q2: Why is it necessary to remove these inhibitors? A2: Inhibitors are designed to terminate the free-radical chains that drive polymerization.[11] Their presence will prevent or significantly delay the desired reaction, leading to failed experiments or materials with inconsistent properties.[1][2]
Q3: What are the primary laboratory methods for removing inhibitors from this compound? A3: The three most common lab-scale methods are:
-
Adsorption using a column: Passing the monomer through a column packed with a suitable adsorbent, most commonly basic alumina.[1][5][12]
-
Alkaline Wash: Washing the monomer with a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic phenolic inhibitor into a water-soluble salt.[4][9][11]
-
Vacuum Distillation: Separating the volatile monomer from the non-volatile inhibitor under reduced pressure. This method is effective but can be more complex and carries a risk of polymerization if not performed carefully.[1][11]
Q4: Which removal method should I choose? A4: For most lab-scale applications (< 200 mL), passing the monomer through a basic alumina column is the simplest, fastest, and most efficient method. The alkaline wash method is also effective but requires an additional drying step. Vacuum distillation is typically reserved for instances where the highest purity is required or when dealing with monomers that are not compatible with alumina.
Q5: How can I confirm that the inhibitor has been removed? A5: While analytical techniques like HPLC or UV-Vis spectroscopy can provide quantitative confirmation, a common qualitative check for phenolic inhibitors is to perform a wash with an aqueous NaOH solution. If the inhibitor is present, the aqueous layer will typically develop a yellow or brownish color due to the formation of the phenolate (B1203915) salt.[13]
Q6: Can I just add more initiator to overcome the inhibitor? A6: While adding excess initiator can eventually consume the inhibitor and initiate polymerization, this approach is not recommended for controlled experiments.[14] It leads to an unpredictable induction period, can affect the final molecular weight and properties of the polymer, and may generate excess heat. Removing the inhibitor is the standard and preferred practice for achieving reproducible results.[2]
Data Presentation
The efficiency of inhibitor removal can vary based on the method, the initial inhibitor concentration, and the specific experimental conditions. The following table provides representative data for the removal of phenolic inhibitors from methacrylate monomers.
| Removal Method | Adsorbent/Reagent | Typical Efficiency | Final Inhibitor Level | Reference |
| Column Adsorption | Basic Alumina | > 99% | < 5 ppm | [5][15] |
| Alkaline Wash | 5% Sodium Hydroxide | ~95-99% | < 10 ppm | [8][9] |
| Vacuum Distillation | N/A | > 99.5% | < 1 ppm | [11] |
| Adsorption | Activated Carbon | > 98% | < 15 ppm | [7][16][17] |
Experimental Protocols
Method 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and convenient method for small-scale purification.
-
Column Preparation: Take a glass chromatography column or a large glass pipette and place a small plug of glass wool or cotton at the bottom.
-
Packing: Add basic alumina to the column to a height of approximately 10-15 cm. The amount of alumina needed depends on the volume of monomer and its inhibitor concentration, but a 10:1 to 20:1 weight ratio of monomer to alumina is a good starting point. Gently tap the column to ensure even packing.
-
Purification: Carefully pour the this compound directly onto the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column via gravity.[5] For more viscous monomers, gentle positive pressure from an inert gas line can be applied.[7]
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask. The purified monomer should be used immediately.[6]
Method 2: Inhibitor Removal by Alkaline Wash
This method utilizes a liquid-liquid extraction to remove the acidic inhibitor.
-
Extraction: Place the this compound in a separatory funnel. Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Washing: Stopper the funnel and shake vigorously for about 1 minute, periodically venting to release any pressure. Allow the layers to separate. The phenolic inhibitor will react with the NaOH to form a salt that dissolves in the lower aqueous layer.[9]
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 1-3) two more times with fresh NaOH solution to ensure complete removal.[9]
-
Neutralization: Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Drying: Transfer the washed monomer to a clean flask and add an anhydrous drying agent like MgSO₄. Swirl the flask and let it sit for 10-15 minutes.
-
Final Step: Filter or carefully decant the monomer to remove the drying agent. The purified monomer is now ready for use and should be used immediately.[6]
Mandatory Visualizations
Caption: Workflow for selecting an inhibitor removal strategy.
Caption: Logic of inhibitor removal by adsorption on basic alumina.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Challenges in scaling up Isopropyl methacrylate polymerization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of isopropyl methacrylate (B99206) (IPMA) polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: My IPMA polymerization reaction failed to initiate. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation. Key areas to investigate include:
-
Inhibitor Presence: Commercial methacrylate monomers contain inhibitors (like MEHQ - hydroquinone (B1673460) monomethyl ether) to prevent spontaneous polymerization during storage. These must be removed before polymerization.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[1]
-
Insufficient Initiator: The concentration of the radical initiator may be too low to overcome the effects of residual inhibitors and generate enough radicals to start the polymerization.[1]
-
Low Temperature: Thermal initiators require a specific temperature to decompose and generate radicals at an appropriate rate.
For a step-by-step guide to troubleshooting initiation failure, please refer to the "Troubleshooting Guide: Polymerization Fails to Initiate."
Q2: I am observing low monomer conversion in my IPMA polymerization. How can I improve the yield?
A2: Low monomer conversion is a frequent challenge and can be caused by several factors that lead to premature termination of the growing polymer chains.[1] Consider the following:
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[1]
-
Suboptimal Reaction Temperature: Temperature significantly influences polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains.[1]
-
High Viscosity (Gel Effect): As the polymerization progresses, the viscosity of the reaction medium increases significantly. This can limit the diffusion of monomer and initiator molecules, leading to a decrease in the polymerization rate and incomplete conversion.
Refer to the "Troubleshooting Guide: Low Monomer Conversion" for a detailed workflow to address this issue.
Q3: The viscosity of my reaction mixture is increasing too rapidly, leading to gelation and difficulty in stirring. What can I do to control this?
A3: A rapid increase in viscosity, often referred to as the Trommsdorff–Norrish effect or gel effect, is characteristic of bulk and solution polymerization of methacrylates. It occurs because the termination rate of the growing polymer chains decreases in the viscous medium. To manage this:
-
Use a Solvent (Solution Polymerization): Performing the polymerization in a suitable solvent can help to control the viscosity and improve heat transfer.
-
Employ a Chain Transfer Agent (CTA): CTAs help to control the molecular weight of the polymer, which in turn can help to manage the viscosity.[2][3]
-
Lower the Reaction Temperature: A lower temperature will slow down the polymerization rate and delay the onset of the gel effect.[4]
-
Reduce Initiator Concentration: A lower initiator concentration will decrease the overall rate of polymerization.[4]
For a more detailed approach, see the "Troubleshooting Guide: High Viscosity and Premature Gelation."
Q4: How do I remove the inhibitor from the IPMA monomer?
A4: There are several effective methods to remove phenolic inhibitors like MEHQ from methacrylate monomers:
-
Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) converts the acidic phenolic inhibitor into its water-soluble salt, which can then be separated.[5]
-
Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as activated basic alumina (B75360), can effectively remove the inhibitor.[6][7]
-
Activated Carbon Treatment: Stirring the monomer with activated carbon can adsorb the inhibitor, which is then removed by filtration.[8]
Detailed procedures for inhibitor removal are provided in the "Experimental Protocols" section.
Troubleshooting Guides
Troubleshooting Workflow: Polymerization Fails to Initiate
This workflow provides a step-by-step guide to diagnose and resolve issues where the polymerization of IPMA does not start.
Caption: Troubleshooting decision tree for failed IPMA polymerization initiation.
Troubleshooting Workflow: Low Monomer Conversion
This guide assists in identifying and rectifying the causes of incomplete IPMA polymerization.
Caption: Troubleshooting workflow for low monomer conversion in IPMA polymerization.
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization of Methacrylates
The concentration of the initiator has a significant impact on the rate of polymerization and the final molecular weight of the polymer. The following table summarizes the general trends observed for methacrylate polymerizations.
| Initiator Concentration | Rate of Polymerization | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Low | Slower | High | Can be broad |
| Medium | Moderate | Medium | Can be narrower |
| High | Faster | Low | Can be broader |
Note: The relationship between initiator concentration and polymerization rate is generally proportional to the square root of the initiator concentration (Rp ∝ [I]^0.5), while the molecular weight is inversely proportional to the square root of the initiator concentration (Mw ∝ [I]^-0.5).[9]
Table 2: Effect of Temperature on IPMA Polymerization
Temperature is a critical parameter that influences both the rate of polymerization and the properties of the resulting polymer.
| Temperature | Rate of Polymerization | Molecular Weight (Mw) | Potential Issues |
| Low | Slower | High | Incomplete initiation/polymerization |
| Optimal | Moderate to Fast | Medium to High | Good balance of rate and properties |
| High | Very Fast | Low | Increased side reactions, broader PDI, potential for runaway reaction[10] |
The glass transition temperature (Tg) of poly(isopropyl methacrylate) is approximately 81°C.
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound (Caustic Wash)
This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.
Materials:
-
This compound (IPMA) with inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the IPMA monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored due to the formation of the sodium salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Drain the aqueous layer.[1]
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.
Protocol 2: Bulk Polymerization of this compound
This protocol describes a typical setup for the bulk polymerization of IPMA.
Materials:
-
Purified this compound (IPMA)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon source
-
Heating mantle or oil bath with temperature control
Procedure:
-
Place the purified IPMA monomer in the reaction vessel.
-
Add the desired amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Assemble the reaction apparatus with the condenser.
-
Begin stirring and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN).
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by observing the increase in viscosity.
-
To terminate the reaction, cool the vessel rapidly in an ice bath and expose the mixture to air.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., toluene (B28343) or THF) and precipitated in a non-solvent (e.g., methanol (B129727) or hexane) to purify it.[12]
Protocol 3: Solution Polymerization of this compound
This protocol describes a typical setup for the solution polymerization of IPMA.
Materials:
-
Purified this compound (IPMA)
-
A suitable solvent (e.g., toluene, ethyl acetate)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Reaction vessel with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon source
-
Heating mantle or oil bath with temperature control
Procedure:
-
Add the solvent to the reaction vessel.
-
Begin stirring and purge the solvent with an inert gas for at least 30 minutes.[1]
-
In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified IPMA monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).
-
Terminate the reaction by cooling and exposing to air. The polymer can be isolated by precipitation in a non-solvent.[12]
Protocol 4: Emulsion Polymerization of this compound
This protocol outlines a standard batch emulsion polymerization of IPMA.
Materials:
-
Purified this compound (IPMA)
-
Deionized water
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Potassium persulfate (KPS) (water-soluble initiator)
-
Reaction vessel (e.g., four-necked round-bottom flask) with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe
-
Thermostatically controlled water bath
Procedure:
-
Set up the reactor in the water bath.
-
To the reactor, add deionized water and the surfactant (e.g., SDS). Stir to dissolve.
-
Begin purging the system with a gentle stream of nitrogen and continue for at least 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.[13]
-
Increase the temperature of the water bath to the desired reaction temperature (e.g., 60-70°C).
-
Add the IPMA monomer to the reactor while stirring to form an emulsion.
-
Dissolve the KPS initiator in a small amount of deionized water.
-
Inject the initiator solution into the reactor to start the polymerization.[13]
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 2-6 hours).
-
After the reaction is complete, cool the reactor to room temperature to quench the polymerization. The product is a stable poly(this compound) latex.[13]
References
- 1. This compound | C7H12O2 | CID 20769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. researchgate.net [researchgate.net]
- 8. pstc.org [pstc.org]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. machinelearningmastery.com [machinelearningmastery.com]
- 11. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Polymer Properties: Isopropyl Methacrylate vs. Methyl Methacrylate
In the realm of polymer science, particularly in the development of advanced materials for biomedical and pharmaceutical applications, the choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides a detailed comparison of the properties of polymers derived from two closely related methacrylates: isopropyl methacrylate (B99206) (IPMA) and methyl methacrylate (MMA). This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Poly(methyl methacrylate) (PMMA), commonly known as acrylic or Plexiglas, is a widely used thermoplastic renowned for its exceptional optical clarity, rigidity, and high tensile strength.[1][2][3] In contrast, poly(isopropyl methacrylate) (PIMA) is a more hydrophobic polymer characterized by a lower glass transition temperature, which imparts greater flexibility and impact resistance.[4] While PMMA is a hard and brittle material, PIMA's properties make it a candidate for applications requiring enhanced toughness and different thermal characteristics. The selection between these two polymers hinges on the specific balance of mechanical strength, thermal stability, and flexibility required for the intended application.
Comparative Polymer Properties
The following tables summarize the key physical, mechanical, thermal, and optical properties of PIMA and PMMA based on available experimental data. It is important to note that properties can vary depending on the molecular weight, tacticity, and the specific conditions of polymerization and testing.
Table 1: Physical and Optical Properties
| Property | Poly(this compound) (PIMA) | Poly(methyl methacrylate) (PMMA) |
| Density | 1.033 g/cm³[5] | 1.17-1.20 g/cm³[1] |
| Refractive Index (nD20) | 1.552[5] | 1.49[2] |
| Light Transmittance | - | Up to 92% |
Table 2: Thermal Properties
| Property | Poly(this compound) (PIMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | 81 °C[5] | ~105 °C[6] |
| Decomposition Temperature | - | Onset ~286-300 °C, Main ~365-400 °C[7][8] |
Table 3: Mechanical Properties
| Property | Poly(this compound) (PIMA) | Poly(methyl methacrylate) (PMMA) |
| Young's Modulus | - | 1.8 - 3.1 GPa[1] |
| Tensile Strength | - | 48 - 76 MPa[1] |
| Flexural Strength | - | 87.60 - 102.10 MPa[9] |
| Compressive Strength | - | 120 MPa[10] |
| Elongation at Break | - | 4.0 - 5%[2][10] |
| Hardness (Rockwell M) | - | 93[10] |
Note: A hyphen (-) indicates that specific, directly comparable experimental data was not found in the searched literature.
Experimental Protocols
The synthesis of both PIMA and PMMA can be readily achieved through free-radical polymerization. The following protocols provide a general methodology for their preparation.
Protocol 1: Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) monomer
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Acetone
-
Methanol
-
Large test tube or reaction vessel
-
Water bath or heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: To remove inhibitors, pass the MMA monomer through a column packed with basic alumina.
-
Initiator Addition: In a large test tube, add a specific amount of initiator (e.g., 0.1 g of BPO per 10 ml of MMA) to the purified MMA.[11]
-
Polymerization: Place the test tube in a boiling water bath (or heat to a temperature appropriate for the chosen initiator, e.g., 60-80°C) to initiate polymerization.[11][12] The reaction is exothermic, and the viscosity of the solution will increase as the polymer forms.
-
Isolation: After a predetermined time (e.g., 15-30 minutes), cool the reaction vessel. Dissolve the resulting viscous polymer in a suitable solvent like acetone.[11]
-
Precipitation: Pour the polymer solution into a beaker containing a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate out of the solution.[11]
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration, wash it with methanol, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Solution Free-Radical Polymerization of this compound (IPMA)
This protocol is an adaptation of the general procedure for methacrylate polymerization.
Materials:
-
This compound (IPMA) monomer
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or another suitable solvent
-
Methanol
-
Reaction flask with a condenser and nitrogen inlet
-
Heating mantle with a stirrer
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: Purify the IPMA monomer by passing it through a column of basic alumina. Ensure the solvent is dry.
-
Reaction Setup: In a reaction flask equipped with a condenser and nitrogen inlet, dissolve the desired amount of IPMA in the solvent (e.g., toluene).
-
Initiation: Add the initiator (e.g., AIBN) to the solution. The amount will depend on the desired molecular weight.
-
Polymerization: Heat the reaction mixture to a temperature suitable for the initiator's decomposition (e.g., 60-80°C) under a nitrogen atmosphere while stirring.
-
Isolation and Purification: After the desired reaction time, cool the solution and precipitate the polymer by pouring the solution into an excess of a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven to a constant weight.
Polymerization Mechanism and Logical Relationships
Both this compound and methyl methacrylate undergo polymerization via a free-radical mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.
The logical relationship between the monomer structure and the resulting polymer properties is a cornerstone of polymer design. The bulkier isopropyl group in IPMA, compared to the methyl group in MMA, leads to a lower glass transition temperature and increased flexibility in the PIMA polymer chain.
Conclusion
The choice between this compound and methyl methacrylate for polymer synthesis is a strategic one, dictated by the desired end-use properties. PMMA stands out for applications demanding high rigidity, optical clarity, and good tensile strength. Conversely, PIMA, with its bulkier isopropyl side group, offers a lower glass transition temperature, resulting in a more flexible and impact-resistant polymer. This comparative guide provides the foundational data and experimental context for researchers to select the appropriate monomer to tailor polymer properties for their specific needs in drug development and other advanced scientific fields. Further direct comparative studies under identical conditions are warranted to provide a more comprehensive quantitative analysis of their mechanical and thermal performance.
References
- 1. PMMA [mit.edu]
- 2. princeton.edu [princeton.edu]
- 3. Methyl Methacrylate Vs Poly(Methyl Methacrylate): Monomer and Polymer [slchemtech.com]
- 4. polysciences.com [polysciences.com]
- 5. Poly(this compound) – scipoly.com [scipoly.com]
- 6. Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins | MDPI [mdpi.com]
- 7. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of flexural strength and cytotoxicity of acrylic resin copolymers by using different polymerization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
- 11. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 12. ocw.mit.edu [ocw.mit.edu]
A Comparative Analysis of Flexibility: Poly(isopropyl methacrylate) vs. Poly(methyl methacrylate)
In the realm of biomedical research and drug development, the selection of appropriate polymeric materials is paramount to the success of various applications, from drug delivery systems to medical device manufacturing. Among the vast array of available polymers, poly(methacrylates) are a versatile class of materials offering a wide spectrum of properties. This guide provides a detailed comparison of the flexibility of two such polymers: poly(isopropyl methacrylate) (PiPMA) and the more commonly known poly(methyl methacrylate) (PMMA). This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed material choices.
Executive Summary
Poly(methyl methacrylate) (PMMA) is a rigid and brittle polymer, characterized by a high Young's modulus and low elongation at break. In contrast, poly(this compound) (PiPMA), with its bulkier isopropyl side group, exhibits a lower glass transition temperature, which imparts greater flexibility to the material. While direct, comprehensive quantitative data for the mechanical properties of PiPMA is less commonly published, the available information and structure-property relationships within the poly(alkyl methacrylate) series indicate that PiPMA possesses a lower Young's modulus and higher elongation at break compared to PMMA, signifying its enhanced flexibility.
Molecular Structure and its Influence on Flexibility
The flexibility of a polymer is intrinsically linked to its molecular structure. Both PiPMA and PMMA share a similar polymethacrylate (B1205211) backbone, but differ in their ester side groups. PMMA has a methyl (-CH₃) group, while PiPMA has a bulkier isopropyl (-CH(CH₃)₂) group. This structural difference has a significant impact on the intermolecular forces and chain mobility, which in turn dictates the macroscopic mechanical properties of the polymer.
The larger isopropyl group in PiPMA creates greater steric hindrance, pushing the polymer chains further apart and reducing the efficiency of intermolecular packing. This leads to weaker van der Waals forces between the chains and a lower glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg, as seen in PiPMA, is a strong indicator of greater flexibility at room temperature.
Quantitative Comparison of Mechanical Properties
The flexibility of a material can be quantified by several mechanical properties, primarily the Young's modulus (a measure of stiffness), tensile strength (the stress a material can withstand before breaking), and elongation at break (the extent to which a material can be stretched before it fractures).
| Property | Poly(this compound) (PiPMA) | Poly(methyl methacrylate) (PMMA) |
| Young's Modulus (GPa) | < 2.2 - 3.8 | 2.2 - 3.8[1] |
| Tensile Strength (MPa) | Lower than PMMA | 47 - 79[1] |
| Elongation at Break (%) | Higher than PMMA | 1 - 30[1] |
| Glass Transition Temp. (°C) | ~81 | ~105[2] |
Note: Specific quantitative values for the mechanical properties of PiPMA are not as widely available in literature as those for PMMA. The values presented are based on the established structure-property relationships within the poly(alkyl methacrylate) series, which indicate that an increase in the size of the alkyl ester group leads to a decrease in stiffness and an increase in flexibility.
Experimental Protocols for Determining Mechanical Properties
The mechanical properties of polymers are determined through standardized testing methods. The most common methods for assessing the flexibility of materials like PiPMA and PMMA are tensile testing and flexural testing.
Tensile Testing (ASTM D638 / ISO 527)
Tensile testing is a fundamental materials science test in which a sample is subjected to a controlled tension until failure. The results from the test are used to determine the Young's modulus, tensile strength, and elongation at break.
Experimental Workflow:
Methodology:
-
Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape according to the specifications outlined in ASTM D638 or ISO 527. This shape ensures that the stress is concentrated in the central, narrower section of the specimen.
-
Conditioning: The specimens are conditioned in a controlled environment of specific temperature and humidity for a set period to ensure that the material properties are not affected by environmental variations.
-
Testing: The specimen is mounted in the grips of a universal testing machine. The machine pulls the specimen at a constant rate of extension until it fractures.
-
Data Acquisition: During the test, the applied load and the extension of the specimen are continuously recorded.
-
Data Analysis: The load and extension data are converted into a stress-strain curve. From this curve, the Young's modulus is calculated as the slope of the initial linear portion, the tensile strength is the maximum stress reached, and the elongation at break is the strain at the point of fracture.
Flexural Testing (ASTM D790 / ISO 178)
Flexural testing, or a three-point bend test, is used to determine the flexural modulus and flexural strength of a material. It is a measure of a material's stiffness when subjected to bending forces.
Experimental Workflow:
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in ASTM D790 or ISO 178.
-
Conditioning: Similar to tensile testing, the specimens are conditioned to ensure consistent test results.
-
Testing: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead movement. The test is continued until the specimen breaks or reaches a specified strain.
-
Data Acquisition: The applied load and the resulting deflection of the specimen are recorded throughout the test.
-
Data Analysis: The load-deflection data is used to calculate the flexural stress and flexural strain. The flexural modulus is determined from the slope of the initial linear portion of the stress-strain curve, and the flexural strength is the maximum stress experienced by the material during the test.
Conclusion
The choice between poly(this compound) and poly(methyl methacrylate) will ultimately depend on the specific requirements of the application. For applications demanding high rigidity, hardness, and scratch resistance, PMMA is an excellent choice. However, when greater flexibility, improved impact resistance, and a lower processing temperature are desired, PiPMA presents a compelling alternative. The increased steric hindrance from the isopropyl side chain in PiPMA disrupts the close packing of polymer chains, leading to a more flexible material. For researchers and professionals in drug development and biomedical fields, understanding these structure-property relationships is crucial for designing and fabricating devices and delivery systems with the desired mechanical performance.
References
A Comparative Guide to ¹H and ¹³C NMR Analysis of Isopropyl Methacrylate Copolymers
For researchers, scientists, and drug development professionals working with polymeric materials, a thorough understanding of copolymer composition and microstructure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a powerful and indispensable tool for the detailed characterization of isopropyl methacrylate (B99206) (IPMA) copolymers. This guide provides a comprehensive comparison of NMR analysis with other techniques, supported by experimental data and detailed protocols, to aid in the precise elucidation of copolymer structure.
Quantitative NMR Data Summary
The precise chemical shifts in ¹H and ¹³C NMR spectra of isopropyl methacrylate copolymers are highly dependent on the comonomer used, the solvent, and the stereochemistry of the polymer chain. While specific data for all possible IPMA copolymers is not exhaustively tabulated in the literature, the following tables provide representative chemical shift ranges for the key structural units of poly(this compound) (PIPMA) homopolymer and expected shifts in copolymers with common monomers like methyl methacrylate (MMA) and butyl acrylate (B77674) (BuA). These values are compiled from typical ranges for methacrylate polymers and serve as a guide for spectral interpretation.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Copolymers in CDCl₃
| Structural Unit | Assignment | Chemical Shift (δ, ppm) |
| This compound (IPMA) | ||
| -CH- (methine of isopropyl) | 4.8 - 5.1 | |
| -CH₃ (isopropyl) | 1.2 - 1.3 | |
| -C(=O)- | N/A | |
| α-CH₃ | 0.8 - 1.2 | |
| Backbone -CH₂- | 1.7 - 2.1 | |
| Methyl Methacrylate (MMA) | ||
| -OCH₃ | 3.5 - 3.7 | |
| Butyl Acrylate (BuA) | ||
| -OCH₂- | 3.9 - 4.2 | |
| -CH₂-CH₂-CH₃ | 1.3 - 1.7 | |
| -CH₃ | 0.9 - 1.0 |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Copolymers in CDCl₃
| Structural Unit | Assignment | Chemical Shift (δ, ppm) |
| This compound (IPMA) | ||
| -CH- (methine of isopropyl) | 67 - 69 | |
| -CH₃ (isopropyl) | 21 - 23 | |
| -C(=O)- | 176 - 178 | |
| Quaternary Carbon | 44 - 46 | |
| α-CH₃ | 16 - 19 | |
| Backbone -CH₂- | 53 - 55 | |
| Methyl Methacrylate (MMA) | ||
| -OCH₃ | 51 - 52 | |
| Butyl Acrylate (BuA) | ||
| -OCH₂- | 64 - 65 | |
| -CH₂-CH₂-CH₃ | 19 - 31 | |
| -CH₃ | 13 - 14 |
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data for quantitative analysis.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the dry this compound copolymer sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for methacrylate copolymers.
-
Homogenization: Ensure complete dissolution of the polymer. This can be aided by gentle vortexing or sonication. The solution should be visually clear and free of any particulate matter.
-
Internal Standard (Optional but Recommended): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a high-boiling point solvent with a distinct signal, can be added. TMS is often used as the reference for chemical shifts (δ = 0.00 ppm).
¹H NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest should be used to ensure full relaxation and accurate integration. For polymers, a D1 of 5-10 seconds is a good starting point.
-
Pulse Width: A 30° or 45° pulse angle is often used to reduce the experiment time while maintaining good signal-to-noise. For quantitative analysis, a 90° pulse with a longer relaxation delay is ideal.
-
Spectral Width: A spectral width of approximately 10-12 ppm is usually sufficient to cover all proton signals.
-
¹³C NMR Data Acquisition
-
Spectrometer: As with ¹H NMR, a high-field spectrometer is advantageous.
-
Pulse Sequence: A proton-decoupled pulse sequence with a sufficient relaxation delay is necessary for quantitative analysis. Inverse-gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.
-
Acquisition Parameters:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 10-30 seconds) is crucial for quantitative ¹³C NMR to allow for the complete relaxation of quaternary carbons, which often have long T₁ values.
-
Spectral Width: A spectral width of 200-250 ppm is standard for most organic molecules.
-
Comparison with Alternative Techniques
While NMR is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound copolymers.
Table 3: Comparison of Analytical Techniques for this compound Copolymer Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Copolymer composition, monomer sequencing, stereochemistry (tacticity), end-group analysis, and detection of impurities.[1] | Provides detailed structural information at the molecular level. Quantitative without the need for calibration standards. | Can be less sensitive for very low comonomer content. Spectra can be complex and require expertise for interpretation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in the copolymer. Can be used for quantitative analysis of copolymer composition with calibration. | Fast, relatively inexpensive, and requires minimal sample preparation. | Provides less detailed structural information compared to NMR. Overlapping peaks can make quantification challenging without proper calibration. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn, PDI). | Provides crucial information about the size and distribution of polymer chains. | Does not provide information on the chemical composition or microstructure of the copolymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), and crystallinity. | Provides information on the thermal properties of the copolymer, which are influenced by its composition and microstructure. | Does not directly provide structural information. |
| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight of individual polymer chains and end-group analysis. | Can provide very accurate molecular weight information. | Can be challenging for high molecular weight polymers and may not be suitable for all copolymer systems. |
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and concepts involved in the NMR analysis of this compound copolymers, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for NMR analysis of this compound copolymers.
Caption: Relationship between copolymer structure and NMR spectral features.
References
A Comparative Guide to GPC Analysis of Poly(isopropyl methacrylate) Molecular Weight Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative methods for determining the molecular weight distribution of poly(isopropyl methacrylate) (PiPMA). The following sections detail the experimental protocols and present supporting data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparison of Molecular Weight Analysis Techniques
The determination of a polymer's molecular weight and its distribution is crucial as these characteristics significantly influence its physical and chemical properties. While GPC is a widely used technique, static light scattering (SLS) and viscometry offer alternative or complementary approaches.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating with standards of known molecular weight, the molecular weight distribution of the sample can be determined.
Static Light Scattering (SLS) is an absolute technique that measures the intensity of light scattered by polymer molecules in solution to determine their weight-average molecular weight (Mw). This method does not rely on column calibration with standards. When coupled with a separation technique like GPC (GPC-MALS), it can provide the molecular weight distribution.
Viscometry measures the viscosity of a polymer solution to determine its viscosity-average molecular weight (Mv). The relationship between intrinsic viscosity and molecular weight is described by the Mark-Houwink-Sakurada equation. This method provides an average molecular weight but not the complete distribution.
| Parameter | GPC/MALS | Zimm Plot (SLS) |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 9.4 x 10⁴ | 9.5 x 10⁴ |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 6.8 x 10⁴ | - |
| Polydispersity Index (PDI = Mw/Mn) | 1.38 | - |
Note: The Zimm plot method directly measures the average absolute molar mass without separation, thus it does not provide Mn or PDI.[1]
Experimental Protocols
Gel Permeation Chromatography (GPC) of Poly(this compound)
This protocol is based on established methods for polymethacrylate (B1205211) analysis.[2][3]
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., PSS SDV).[2]
Materials:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Sample: Poly(this compound) (PiPMA).
-
Standards: Poly(methyl methacrylate) (PMMA) standards of narrow polydispersity.[2]
Procedure:
-
Sample Preparation:
-
Dissolve PiPMA in THF at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection.
-
-
GPC System Parameters:
-
Calibration:
-
Prepare a series of PMMA standards of known molecular weights in THF.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.
-
-
Sample Analysis:
-
Inject the filtered PiPMA solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight averages (Mw, Mn) and the polydispersity index (PDI) of the PiPMA sample.
-
Static Light Scattering (SLS) for Absolute Molecular Weight Determination
This protocol provides a general procedure for determining the weight-average molecular weight (Mw) of PiPMA.
Instrumentation:
-
Static Light Scattering photometer with a laser light source (e.g., He-Ne laser at 633 nm).
-
Refractometer to measure the refractive index increment (dn/dc).
Materials:
-
Solvent: Tetrahydrofuran (THF), filtered through a 0.2 µm filter.
-
Sample: Poly(this compound) (PiPMA).
Procedure:
-
dn/dc Determination:
-
Prepare a series of PiPMA solutions of known concentrations in THF.
-
Measure the refractive index of each solution and the pure solvent.
-
Plot the change in refractive index versus concentration. The slope of this line is the refractive index increment (dn/dc). For PiPMA in THF, a value similar to that of PMMA in THF (~0.089 mL/g at 620 nm) can be used as an initial estimate, but experimental determination is recommended for accuracy.[4][5]
-
-
Sample Preparation for SLS:
-
Prepare a series of dilute PiPMA solutions of known concentrations in THF (e.g., 0.1 to 1 mg/mL).
-
Filter the solutions through a 0.2 µm syringe filter directly into clean light scattering cells.
-
-
Light Scattering Measurement:
-
Measure the scattered light intensity for each concentration at multiple angles (e.g., 30° to 150°).
-
-
Data Analysis (Zimm Plot):
-
Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant (dependent on dn/dc), c is the concentration, R(θ) is the excess Rayleigh ratio, θ is the scattering angle, and k' is a constant.
-
Extrapolate the data to zero angle and zero concentration. The intercept on the y-axis is equal to 1/Mw.
-
Viscometry for Viscosity-Average Molecular Weight Determination
This protocol outlines the determination of the intrinsic viscosity and subsequent calculation of the viscosity-average molecular weight (Mv).
Instrumentation:
-
Ubbelohde or similar capillary viscometer.
-
Constant temperature water bath.
Materials:
-
Solvent: Tetrahydrofuran (THF).
-
Sample: Poly(this compound) (PiPMA).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of PiPMA in THF (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 5, 2.5, 1.25 mg/mL).
-
-
Viscosity Measurement:
-
Measure the flow time of the pure solvent (t₀) and each of the polymer solutions (t) in the viscometer at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp/c) and the inherent viscosity (η_inh = ln(η_rel)/c).
-
Plot both η_red and η_inh versus concentration (c) and extrapolate to zero concentration. The intercept of both plots should be the intrinsic viscosity ([η]).
-
Visualizing the Experimental Workflow and Logical Relationships
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for GPC and the logical relationship between the three discussed techniques.
Caption: GPC Experimental Workflow for PiPMA Analysis.
Caption: Comparison of Polymer Analysis Techniques.
References
A Comparative Guide to Determining the Glass Transition Temperature of Isopropyl Methacrylate Polymers using DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) analysis for determining the glass transition temperature (Tg) of isopropyl methacrylate (B99206) polymers. It includes a detailed experimental protocol, a comparative analysis with alternative polymers, and discusses the significance of Tg in pharmaceutical applications.
Introduction to Glass Transition Temperature (Tg) and its Importance
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It marks the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a sharp melting point but occurs over a range of temperatures.[2] For drug development professionals, understanding the Tg of a polymer is crucial as it influences the stability, processability, and drug release characteristics of polymer-based drug delivery systems.[1][3][4]
Poly(isopropyl methacrylate) (PiPMA) is a member of the acrylate (B77674) polymer family, which is widely used in pharmaceutical formulations. The Tg of PiPMA and other related polymers can be precisely determined using Differential Scanning Calorimetry (DSC), a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[2]
Comparative Analysis of Glass Transition Temperatures
The Tg of a polymer is influenced by its chemical structure, molecular weight, and tacticity.[5] In the case of poly(alkyl methacrylates), the length and branching of the alkyl side chain play a significant role in determining the Tg. As the length of the linear alkyl side chain increases, the Tg generally decreases due to increased side-chain mobility, which acts as an internal plasticizer.[6][7]
Below is a table summarizing the typical glass transition temperatures of poly(this compound) and other common poly(acrylate) and poly(methacrylate) polymers.
| Polymer | Abbreviation | Typical Glass Transition Temperature (Tg) in °C |
| Poly(methyl methacrylate) | PMMA | 105 - 120[8][9] |
| Poly(ethyl methacrylate) | PEMA | 65[8][10] |
| Poly(this compound) | PiPMA | 81 |
| Poly(n-propyl methacrylate) | PnPMA | 35[8] |
| Poly(n-butyl methacrylate) | PnBMA | 20 - 39[8][11][12] |
| Poly(methyl acrylate) | PMA | 10[13] |
| Poly(ethyl acrylate) | PEA | -24[13] |
| Poly(butyl acrylate) | PBA | -54[13] |
Experimental Protocol: Determining Tg of this compound Polymers using DSC
This section details a standard protocol for determining the Tg of poly(this compound) using a heat-flux DSC instrument.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.[14][15]
-
Ensure the sample is in good thermal contact with the bottom of the pan. For powdered samples, gently compress the material to form a flat layer.[14][16]
-
Hermetically seal the pan with a lid.[15]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[15]
2. DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[17]
-
Equilibrate the cell at a starting temperature well below the expected Tg of PiPMA (e.g., 25°C).
3. Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from the starting temperature to a temperature significantly above the expected Tg (e.g., 120°C) at a constant heating rate of 10°C/min.[11][17] This step is crucial to erase the thermal history of the polymer.[9]
-
Cooling Scan: Cool the sample from the upper temperature back to the starting temperature at a controlled rate, typically the same as the heating rate (10°C/min).
-
Second Heating Scan: Heat the sample again through the same temperature range at the same heating rate. The Tg is determined from this second heating scan to ensure the data is free from the influence of the material's prior thermal history.[9][11]
4. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.[2]
-
The Tg is typically determined as the midpoint of the inflection in the step change of the heat flow curve.[11] Specialized software is used to accurately calculate this value.
Experimental workflow for Tg determination using DSC.
Comparison with Alternative Techniques
While DSC is the most common method for Tg determination, other thermal analysis techniques can also be employed:
-
Dynamic Mechanical Analysis (DMA): DMA is more sensitive than DSC for detecting the glass transition, especially for highly crystalline polymers or composites. It measures changes in the mechanical properties (storage modulus, loss modulus, and tan delta) as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. While not a primary technique for Tg determination, it is often used in conjunction with DSC to determine the thermal stability of the polymer and to ensure that no degradation occurs during the DSC experiment.[14]
The Role of Tg in Drug Delivery
The glass transition temperature of a polymer is a critical parameter in the design and performance of controlled-release drug delivery systems.[1][4]
-
Drug Release Kinetics: For amorphous solid dispersions, drug release can be significantly faster above the polymer's Tg where the polymer chains have greater mobility.[1][3] Below the Tg, the rigid glassy matrix can trap the drug, leading to slower release.
-
Stability of Amorphous Drugs: Amorphous drugs are often used to enhance solubility and bioavailability. However, they are thermodynamically unstable and can crystallize over time. Formulating the drug within a polymer matrix with a high Tg can inhibit drug crystallization and improve the long-term stability of the amorphous form.
-
Processing and Manufacturing: The Tg of a polymer influences its processing conditions. For techniques like hot-melt extrusion, the processing temperature must be above the polymer's Tg to ensure adequate flow and mixing.
Comparison of Tg for various poly(methacrylates) and poly(acrylates).
Conclusion
DSC is a robust and widely used technique for the determination of the glass transition temperature of poly(this compound) and other polymers. A thorough understanding of the experimental protocol and the factors influencing Tg is essential for obtaining accurate and reproducible results. For researchers and professionals in drug development, the Tg is a critical parameter that directly impacts the stability, processing, and performance of polymer-based pharmaceutical formulations. By carefully selecting polymers with appropriate glass transition temperatures, it is possible to design and develop more effective and stable drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmalesson.com [pharmalesson.com]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. Poly(ethyl methacrylate) – scipoly.com [scipoly.com]
- 11. polymersource.ca [polymersource.ca]
- 12. polysciences.com [polysciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. linseis.com [linseis.com]
A Comparative Guide to Monitoring Isopropyl Methacrylate Polymerization: FTIR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise monitoring of polymerization reactions is critical for ensuring material quality, optimizing reaction conditions, and enabling the development of novel polymers with tailored properties. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC)—for monitoring the polymerization of Isopropyl methacrylate (B99206) (IPMA).
The selection of an appropriate monitoring technique is contingent on the specific requirements of the polymerization process, including the desired kinetic data, the physical state of the reaction mixture, and the need for real-time, in-situ analysis. This document offers a comprehensive overview of the principles, experimental protocols, and comparative performance of these methods, supported by experimental data to facilitate an informed decision-making process.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of FTIR, NMR, and DSC for monitoring IPMA polymerization.
| Parameter | FTIR Spectroscopy | NMR Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in vibrational frequencies of chemical bonds, specifically the consumption of the C=C double bond of the methacrylate group.[1] | Measures the change in the chemical environment of atomic nuclei (¹H or ¹³C) as monomer converts to polymer. | Measures the heat flow associated with the exothermic polymerization reaction.[2] |
| Primary Data | Absorbance/transmittance vs. wavenumber over time. | Signal intensity vs. chemical shift (ppm) over time. | Heat flow (mW) vs. time/temperature.[2] |
| Key Kinetic Data | Monomer conversion, rate of polymerization.[3] | Monomer conversion, polymer microstructure, tacticity, and chain-end analysis.[4][5] | Enthalpy of polymerization, monomer conversion, rate of polymerization, activation energy.[2] |
| Real-time Monitoring | Yes (in-situ/online).[3] | Yes (in-situ).[4][5] | Yes.[2] |
| Sensitivity | High for functional group changes. | High for structural changes. | High for thermal events. |
| Sample Requirements | Liquids, solids, thin films. ATR-FTIR is suitable for opaque or highly absorbing samples. | Soluble samples in deuterated solvents for high-resolution NMR. Solid-state NMR for insoluble polymers. | Small sample sizes (mg scale) in pans.[6] |
| Advantages | Fast data acquisition, relatively low cost, versatile sampling options, provides specific functional group information.[3] | Provides detailed structural information, highly quantitative, can distinguish between different polymer structures.[4][5] | Directly measures reaction heat, highly sensitive to reaction onset and completion, can be used for a wide range of reaction conditions.[2] |
| Limitations | Overlapping peaks can complicate analysis, indirect measure of conversion, requires calibration for accurate quantification.[7] | Higher equipment cost, requires deuterated solvents for solution-state NMR, longer acquisition times for detailed structural analysis. | Indirect measure of conversion, potential for heat transfer limitations to affect accuracy, sample size limitations.[2] |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible data. The following are generalized protocols for monitoring IPMA polymerization.
FTIR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) FTIR is a common technique for in-situ monitoring of polymerization reactions.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR probe (e.g., diamond or zinc selenide (B1212193) crystal) is used. The probe is either immersed directly into the reaction vessel or a flow cell is set up to circulate the reaction mixture over the ATR crystal.
-
Background Spectrum: A background spectrum of the reaction mixture (solvent and initiator) is collected before the addition of the Isopropyl methacrylate monomer.
-
Reaction Initiation: The polymerization is initiated, typically by adding a catalyst or by photoinitiation.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 30 seconds) throughout the polymerization.
-
Data Analysis: The decrease in the absorbance of the methacrylate C=C bond peak, typically around 1638 cm⁻¹, is monitored.[3] The peak corresponding to the C=O ester bond (around 1720 cm⁻¹) can often be used as an internal standard as its concentration remains constant. The degree of conversion is calculated using the following formula: Conversion (%) = [1 - (A_t(C=C) / A_t(C=O)) / (A_0(C=C) / A_0(C=O))] * 100 where A_t is the absorbance at time t, and A_0 is the initial absorbance.
NMR Spectroscopy (¹H NMR)
In-situ ¹H NMR spectroscopy provides detailed information on the disappearance of monomer and the appearance of polymer signals.
-
Sample Preparation: A solution of this compound, initiator, and a deuterated solvent is prepared in an NMR tube. An internal standard with a known concentration and a resonance that does not overlap with monomer or polymer signals is often added for quantification.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the temperature is equilibrated to the desired reaction temperature.
-
Reaction Initiation: For photo-polymerization, the reaction can be initiated in-situ using a fiber-optic light source.[4] For thermally initiated reactions, the pre-heated spectrometer initiates the reaction.
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals.
-
Data Analysis: The conversion is determined by monitoring the decrease in the integral of the vinyl proton signals of the IPMA monomer (typically in the 5.5-6.5 ppm region) relative to the integral of a stable reference peak (either from the internal standard or a non-reacting part of the monomer/solvent).
Differential Scanning Calorimetry (DSC)
DSC measures the heat released during the exothermic polymerization reaction, which is directly proportional to the rate of conversion.
-
Sample Preparation: A small, precisely weighed amount of the reaction mixture (IPMA and initiator) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (isothermal or dynamic scan) is set.
-
Data Acquisition: The heat flow to or from the sample is recorded as a function of time (isothermal) or temperature (dynamic).
-
Data Analysis: The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak. The degree of conversion at any given time (α) is calculated by dividing the cumulative heat released up to that time (ΔH_t) by the total heat of polymerization: α = ΔH_t / ΔH_total. The rate of polymerization is proportional to the heat flow (dH/dt).[2]
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between the different analytical techniques.
References
- 1. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. imaging.org [imaging.org]
- 4. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. akjournals.com [akjournals.com]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ATRP versus RAFT for Controlled Isopropyl Methacrylate Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a critical decision point. Both techniques offer a high degree of control over polymer molecular weight, architecture, and functionality, which is essential for the development of advanced materials. This guide provides an objective comparison of ATRP and RAFT for the controlled polymerization of isopropyl methacrylate (B99206) (IPMA), a monomer valued for the properties it imparts to the resulting polymers.
This comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable technique for specific research and development needs.
At a Glance: Key Differences Between ATRP and RAFT
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Control Agent | Transition metal catalyst (e.g., copper complex) and an alkyl halide initiator. | Chain Transfer Agent (CTA), typically a thiocarbonylthio compound. |
| Mechanism | Reversible activation and deactivation of dormant polymer chains by the metal catalyst. | Reversible chain transfer between growing polymer chains and the CTA. |
| Monomer Scope | Well-suited for methacrylates, styrenes, and acrylates.[1][2] | Broad monomer scope, compatible with a wide range of functional monomers.[1][2] |
| Reaction Conditions | Requires stringent oxygen-free conditions; catalyst can be sensitive to impurities. | Generally more tolerant to impurities and reaction conditions. |
| Post-polymerization | Catalyst removal is often necessary, which can be a multi-step process.[1] | The CTA end-group can be removed or modified if required. |
| Cost & Scalability | Catalyst and ligands can be costly; scalability can be challenging due to catalyst removal. | RAFT agents can be expensive, but the process is generally considered more scalable and cost-effective.[2] |
Quantitative Data Comparison
| Parameter | ATRP of Methyl Methacrylate | RAFT of Methyl Methacrylate |
| Monomer Conversion (%) | > 90 | > 95 |
| Number-Average Molecular Weight (Mn, g/mol ) | 8,760 (Theoretical: 8,930)[3] | Near theoretical values |
| Polydispersity Index (Đ) | 1.10 - 1.45[3][4] | 1.1 - 1.5[5] |
| Reaction Time | Typically a few hours[3] | Can range from a few hours to over 24 hours depending on conditions |
Mechanistic Overview
The controlled nature of both ATRP and RAFT stems from their ability to establish a dynamic equilibrium between a small number of active, propagating polymer chains and a large number of dormant chains. This minimizes irreversible termination reactions that are common in conventional free radical polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is based on a reversible redox process involving a transition metal catalyst, typically a copper complex, and an alkyl halide initiator. The catalyst in its lower oxidation state (e.g., Cu(I)) abstracts a halogen atom from the dormant polymer chain, generating a propagating radical and the catalyst in its higher oxidation state (e.g., Cu(II)-halide). This radical can then add monomer units before being deactivated by the Cu(II) complex.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. A conventional radical initiator generates propagating radicals that add to the CTA to form a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate polymerization, while the original propagating chain becomes dormant. This process of addition and fragmentation continues, allowing for controlled chain growth.
Experimental Protocols
The following are representative experimental protocols for the ATRP and RAFT polymerization of isopropyl methacrylate. These protocols are based on established procedures for similar methacrylate monomers and should be optimized for specific experimental setups and desired polymer characteristics.
ATRP of this compound (Adapted from MMA polymerization)
Materials:
-
This compound (IPMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to three cycles of vacuum and backfilling with inert gas.
-
In a separate flask, prepare a solution of IPMA (e.g., 100 eq), EBiB (1 eq), and anisole (50% v/v with respect to monomer).
-
Deoxygenate the monomer/initiator solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the PMDETA (1 eq) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
-
Monitor the polymerization by periodically taking samples to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by Gel Permeation Chromatography, GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
The polymer can be purified by passing the solution through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent like cold methanol (B129727) or hexane.
RAFT Polymerization of this compound (Adapted from MMA polymerization)
Materials:
-
This compound (IPMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, dissolve IPMA (e.g., 200 eq), CPDT (1 eq), and AIBN (0.1-0.2 eq relative to CPDT) in 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with inert gas and seal it.
-
Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time, with stirring.
-
Monitor the reaction by taking aliquots at different time points to determine monomer conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
The polymer can be isolated by precipitation into a suitable non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the ATRP and RAFT polymerization of this compound.
Conclusion
Both ATRP and RAFT are powerful techniques for the controlled polymerization of this compound, each with its own set of advantages and disadvantages.
Choose ATRP when:
-
Well-established protocols for methacrylates are desired.
-
Specific catalyst-ligand systems are available that are known to provide excellent control.
-
The presence of a terminal halogen atom is beneficial for subsequent modifications.
Choose RAFT when:
-
A wider tolerance to functional groups and reaction conditions is required.
-
Metal contamination is a concern, particularly for biomedical applications.[2]
-
The synthesis of complex architectures like star or hyperbranched polymers is the primary goal.[1][2]
The ultimate decision between ATRP and RAFT will depend on the specific requirements of the target polymer, the intended application, and the available laboratory resources. Careful consideration of the factors outlined in this guide will enable researchers to make an informed choice and successfully synthesize well-defined poly(this compound) with tailored properties.
References
- 1. RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00291E [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Isopropyl Methacrylate-Based Biomaterials
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of biomaterials for medical devices and drug delivery systems is a critical process, with biocompatibility being a paramount consideration. Isopropyl methacrylate (B99206) (IPMA) and its polymer, poly(isopropyl methacrylate) (PIPMA), are utilized in various biomedical applications, including dental resins and hydrophobic drug delivery. However, concerns regarding the potential cytotoxicity of residual monomers and degradation byproducts necessitate a thorough evaluation. This guide provides a comparative analysis of the in vitro cytotoxicity of IPMA-based biomaterials against common alternatives, supported by experimental data and detailed protocols to aid in informed material selection.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound (IPMA)-based biomaterials are limited. However, by compiling data from various sources on related methacrylate monomers and alternative biomaterials tested on similar cell lines, a comparative overview can be established. The L929 mouse fibroblast cell line is a standard model for in vitro cytotoxicity testing of biomaterials according to ISO 10993-5.
| Biomaterial/Monomer | Cell Line | Assay | Concentration/Condition | Cell Viability (%) | Reference |
| Methacrylate-Based | |||||
| Methyl Methacrylate (MMA) | L929 | Direct Cell Count | 34 mM (TC50) | ~50 | [1] |
| Super-Bond C&B (MMA-based resin, set) | L929 | MTS | Eluate from 100 mg/mL | 100 ± 21.9 | [2] |
| Super-Bond RC Sealer (MMA-based resin, set) | L929 | MTS | Eluate from 100 mg/mL | 81.8 ± 38.5 | [2] |
| MetaSEAL (methacrylate/sulfinate salt-based, set) | L929 | MTS | Eluate from 100 mg/mL | 24.9 ± 7.9 | [2] |
| 3D-Printed Methacrylate Resin | L929 | MTT | 1:2 dilution of extract | 9.13 ± 0.42 | [3] |
| Alternative Acrylamides | |||||
| N-isopropylacrylamide (NIPAAM) monomer | 3T3 Fibroblasts | MTS | 5 mg/mL (24h) | >80 | [4] |
| Poly(N-isopropylacrylamide) (pNIPAM) hydrogel | 3T3-L1, HEK293, A549 | MTT, Neutral Red | Direct contact (48h, 96h) | Non-cytotoxic | [5] |
| Natural Polymer-Based | |||||
| Chitosan (B1678972) Hydrogel | L929 | MTT | Extract (24h) | ~100 | [6] |
| Alginate/Polyacrylamide Hydrogel | L929 | MTT | Direct contact (96h) | >90 | [3] |
Note: TC50 is the concentration of a substance that causes 50% cell death. Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Workflow and Methodologies
The evaluation of biomaterial cytotoxicity typically follows a standardized workflow to ensure reliable and reproducible results. The process, as outlined in ISO 10993-5, involves material extraction, cell culture and exposure, and assessment of cell viability or death through various assays.
Caption: A generalized workflow for the in vitro cytotoxicity evaluation of biomaterials.
Key Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Prepare biomaterial extracts according to ISO 10993-12.
-
Seed L929 fibroblast cells (or other appropriate cell lines) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Remove the culture medium and expose the cells to the biomaterial extracts for 24, 48, or 72 hours. Include negative (culture medium only) and positive (e.g., dilute cytotoxic substance) controls.
-
After the exposure period, add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
2. Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
Protocol:
-
Prepare biomaterial extracts and expose cells as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well and incubate in the dark at room temperature for 30 minutes.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).
-
3. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
These assays differentiate between viable, apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Expose cells to biomaterial extracts.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Signaling Pathways in Methacrylate-Induced Cytotoxicity
Methacrylate monomers, including those structurally similar to IPMA, can induce cytotoxicity through various signaling pathways, often initiated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can lead to mitochondrial dysfunction and ultimately, apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by methacrylate monomers.
Studies on monomers like 2-hydroxyethyl methacrylate (HEMA) and triethylene glycol dimethacrylate (TEGDMA) have shown that they can induce the mitochondrial-dependent intrinsic caspase pathway.[7][8] This involves an increase in intracellular ROS, leading to mitochondrial dysfunction, which in turn triggers the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately resulting in programmed cell death or apoptosis.[7][8]
Conclusion
The in vitro cytotoxicity of this compound-based biomaterials is a critical parameter for their safe use in biomedical applications. While direct comparative data for IPMA is scarce, evidence from structurally similar methacrylate monomers suggests a potential for dose-dependent cytotoxicity. Methacrylate monomers are known to induce oxidative stress and apoptosis through the intrinsic caspase pathway.[7][8] In contrast, natural polymers such as chitosan and alginate generally exhibit higher biocompatibility.[3][6]
Researchers and developers should conduct rigorous cytotoxicity testing following standardized protocols, such as those outlined in ISO 10993-5, to ensure the safety of any new IPMA-based biomaterial. The selection of appropriate alternative materials should be guided by a thorough risk assessment that includes an evaluation of their cytotoxic potential. Further research is warranted to generate specific cytotoxicity data for IPMA and its polymers to allow for more direct and accurate comparisons.
References
- 1. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of Cytotoxicity of Four Different Adhesive Materials Before and After Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomer release, cell adhesion, and cell viability of indirect restorative materials manufactured with additive, subtractive, and conventional methods [jstage.jst.go.jp]
- 6. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent In… [ouci.dntb.gov.ua]
- 8. iris.unina.it [iris.unina.it]
A Comparative Guide to Leachable Monomer Analysis from Dental Composites Containing Methacrylates
For Researchers, Scientists, and Drug Development Professionals
The long-term biocompatibility of dental composites is intrinsically linked to the elution of unreacted monomers. Incomplete polymerization can lead to the leaching of these monomers into the oral environment, potentially causing local and systemic adverse effects. This guide provides a comparative overview of the analytical methodologies used to identify and quantify leachable methacrylate (B99206) monomers from dental composites, supported by experimental data from various studies.
Introduction
Dental composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. The resin matrix typically consists of a blend of methacrylate monomers such as bisphenol A-glycidyl methacrylate (BisGMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA)[1]. The degree of conversion of these monomers into a polymer network during curing is never 100%, resulting in residual monomers that can leach out over time[2]. The amount and type of leached monomers are influenced by factors such as the composite's composition, the curing protocol, and the surrounding oral environment, including saliva and dietary components[3][4]. This guide focuses on the analytical techniques employed to assess this leaching, providing researchers with the necessary information to conduct and evaluate such studies.
Analytical Methodologies: A Comparison
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent techniques for the analysis of leachable monomers from dental composites.[5]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS), HPLC is a powerful tool for separating and quantifying a wide range of methacrylate monomers, including those with high molecular weights and low volatility like BisGMA and UDMA.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly suitable for the analysis of volatile and semi-volatile monomers. Headspace GC-MS is a variation that is effective for analyzing low-boiling residual monomers.[6]
The choice of method depends on the specific monomers of interest and the sample matrix. A combination of both techniques often provides the most comprehensive analysis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in leachable monomer analysis.
-
Specimen Preparation: Disc-shaped specimens of the dental composite are typically prepared using a standardized mold (e.g., 4 mm in diameter and 2 mm in thickness)[7][8].
-
Curing: The specimens are light-cured according to the manufacturer's instructions, often using a dental curing lamp with a specific irradiance (e.g., 1200 mW/cm²) and duration (e.g., 20-40 seconds)[2][3].
-
Immersion: The cured specimens are immersed in a leaching medium. Common media include distilled water, artificial saliva, or a 75% ethanol/water solution, which is used to simulate and accelerate the aging process[2][7][8]. The volume of the medium is typically standardized (e.g., 3-5 mL)[2][7].
-
Incubation: The samples are incubated at 37°C for various time periods, such as 24 hours, 7 days, or 28 days, to simulate oral conditions and assess leaching over time[2][3].
-
Extraction: After incubation, the eluate is collected. For HPLC analysis, proteins may be precipitated from saliva samples using acetonitrile[3]. For GC-MS, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be performed[9].
-
Instrumentation: An HPLC system equipped with a UV or mass spectrometric detector (e.g., LC-MS/MS) is used.
-
Column: A C18 reversed-phase column is commonly employed (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10].
-
Mobile Phase: A gradient or isocratic elution is used, typically with a mixture of acetonitrile (B52724) and water[10][11]. A common mobile phase composition is 65:35 (v/v) acetonitrile:water[5][10]. Formic acid (e.g., 0.1%) may be added to the mobile phase[5].
-
Detection: UV detection is often set at a wavelength of 205 nm or 254 nm[6][11]. For mass spectrometry, electrospray ionization (ESI) in positive ion mode is common[5].
-
Injection Volume: A 10-20 µL injection volume is frequently used[5][11].
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Injection: A splitless or split injection (e.g., split ratio 10:1) is used with an injection volume of 1 µL. The inlet temperature is typically set to 250°C[5][7].
-
Column: A capillary column suitable for separating the target monomers is used.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1-1.2 mL/min)[5][7].
-
Oven Temperature Program: A temperature program is employed to separate the monomers. For example, the oven can be held at an initial temperature of 35-50°C, then ramped up to a final temperature of 280-300°C[5][7].
-
Mass Spectrometer Parameters: The transfer line, MS source, and quadrupole temperatures are set to appropriate values (e.g., 300°C, 230°C, and 150°C, respectively)[5]. Electron impact ionization (EI) is typically used[7].
Quantitative Data on Monomer Leaching
The following tables summarize quantitative data on the leaching of common methacrylate monomers from various dental composites as reported in the literature. It is important to note that direct comparisons between studies can be challenging due to variations in materials, methodologies, and experimental conditions.
Table 1: Leaching of Triethylene Glycol Dimethacrylate (TEGDMA)
| Dental Composite | Leaching Medium | Time | Leached TEGDMA (µg/mL) | Analytical Method | Reference |
| Common Dental Composite | Distilled Water | 48 hours | 11.0 | SPME-GC-MS | [7][12][13] |
| Common Dental Composite | Ringer's Solution | 48 hours | 13.4 | SPME-GC-MS | [7][12][13] |
| Common Dental Composite | Saliva | 48 hours | 28.3 | SPME-GC-MS | [7][12][13] |
| Tetric N-Ceram Bulk Fill | 75% Ethanol | 24 hours | Varies | HPLC | [11] |
| EverX Posterior | 75% Ethanol | 24 hours | Varies | HPLC | [11] |
Table 2: Leaching of Bisphenol A-Glycidyl Methacrylate (BisGMA)
| Dental Composite | Leaching Medium | Time | Leached BisGMA (µg/mL) | Analytical Method | Reference |
| Tetric N-Ceram Bulk Fill | 75% Ethanol | 24 hours | Significantly higher than EverX | HPLC | [11] |
| EverX Posterior | 75% Ethanol | 24 hours | Varies | HPLC | [11] |
| Tetric Prime Ivoclar | Saliva | 1.5 hours | Varies | HPLC | [3] |
| Mosaic | Saliva | 1.5 hours | Varies (twice that of Dentsply Sirona) | HPLC | [3] |
| DentSply Sirona | Saliva | 1.5 hours | Varies | HPLC | [3] |
| 3M Filtek | Saliva | 1.5 hours | Varies | HPLC | [3] |
Table 3: Leaching of Other Methacrylate Monomers
| Monomer | Dental Composite | Leaching Medium | Time | Leached Amount | Analytical Method | Reference |
| HEMA | Gradia Materials | 75% Ethanol | 24h, 7d, 28d | Statistically different amounts | LC-MS/MS | [2] |
| UDMA | Tetric Prime Ivoclar | Saliva | 1.5 hours | Varies | HPLC | [3] |
| Bis-EMA | Tetric Prime Ivoclar | Saliva | 1.5 hours | Varies | HPLC | [3] |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental process for analyzing leachable monomers from dental composites.
Caption: Workflow for leachable monomer analysis from dental composites.
Caption: Selection of analytical technique based on monomer properties.
Conclusion
The analysis of leachable monomers from dental composites is a critical aspect of their biocompatibility assessment. HPLC and GC-MS are robust and complementary techniques for this purpose. The data clearly indicates that various methacrylate monomers leach from commercially available dental composites, with the amounts being dependent on the material composition, the leaching medium, and the duration of immersion. For researchers and drug development professionals, adherence to standardized protocols is paramount for generating reliable and comparable data. Future research should continue to focus on developing dental composites with higher degrees of conversion and lower monomer leachability to enhance their long-term safety and performance.
References
- 1. aaem.pl [aaem.pl]
- 2. mdpi.com [mdpi.com]
- 3. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. 43.230.198.52 [43.230.198.52]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC ANALYSIS OF ELUTED MONOMERS FROM DENTAL COMPOSITE USING DIFF...: Ingenta Connect [ingentaconnect.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPME and GC-MS analysis of triethylene glycol dimethacrylate released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Isopropyl Methacrylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of isopropyl methacrylate (B99206), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
Isopropyl methacrylate is a flammable and toxic liquid that requires careful handling and disposal.[1] Improper disposal can lead to safety hazards and environmental contamination. Adherence to the following step-by-step procedures is critical.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For small spills:
-
Isolate the area: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2]
-
Use absorbent material: Use absorbent paper to pick up all liquid spill material.[2]
-
Package contaminated materials: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[2]
-
Decontaminate surfaces: Solvent wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[2]
-
Await verification: Do not re-enter the contaminated area until a safety officer or other responsible person has verified that the area has been properly cleaned.[2]
For large spills:
-
Consider an initial downwind evacuation for at least 300 meters (1000 feet).[2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is imperative to use appropriate personal protective equipment. This includes:
-
Respirator: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[1][2]
-
Gloves: It is recommended to use two different types of gloves for the best protection.[1][2] If the chemical makes direct contact with your gloves, or if they are compromised, remove them immediately.[1][2]
-
Eye Protection: Chemical safety goggles are essential.
-
Protective Clothing: A lab coat or apron should be worn.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.
| Property | Value | Source |
| Flash Point | 70°F (21°C) | [2] |
| Boiling Point | 257°F (125°C) | [2] |
| Specific Gravity | 0.8847 at 68°F (20°C) | [2] |
| Water Solubility | Insoluble | [2] |
| EPA Hazardous Waste Code | U162 (for Methyl Methacrylate, likely applicable) | [3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not pour it down the drain or dispose of it with regular trash.
-
Waste Identification and Classification: this compound is classified as a flammable liquid and is toxic. Due to its characteristics, it is considered a hazardous waste. While a specific waste code for this compound is not explicitly listed, the code for the closely related compound, methyl methacrylate, is U162, which should be used as guidance.[3][4]
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable Liquid, Toxic).
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
